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  • Product: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
  • CAS: 72083-62-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Application of 4-Amino-1-Methyl-Pyrrole Scaffolds in Modern Drug Discovery

Introduction: The Privileged Status of the Pyrrole Scaffold The pyrrole ring, a five-membered aromatic heterocycle, represents one of the most significant structural motifs in medicinal chemistry and natural products.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, represents one of the most significant structural motifs in medicinal chemistry and natural products.[1] Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[2][3] From the core of heme biosynthesis to complex alkaloids, the pyrrole nucleus is a cornerstone of biologically active molecules.[4]

Within this broad class of compounds, the 4-amino-1-methyl-pyrrole core has emerged as a particularly valuable and versatile building block in the design of modern therapeutics. The strategic placement of a methyl group on the nitrogen (N1) and an amino group at the C4 position creates a specific substitution pattern that medicinal chemists have successfully exploited to modulate properties like solubility, receptor binding, and metabolic stability. This guide provides an in-depth examination of the historical context, synthetic evolution, and therapeutic applications of this important chemical entity, tailored for professionals in chemical and pharmaceutical research.

Foundational Pyrrole Chemistry: A Brief Historical Perspective

The journey of pyrrole chemistry began in 1834 when it was first identified by F. F. Runge in coal tar.[1] However, its systematic investigation and synthesis commenced decades later with the development of several named reactions that remain fundamental to heterocyclic chemistry. Understanding these foundational methods is crucial to appreciate the logic behind the more complex syntheses of substituted pyrroles.

  • The Paal-Knorr Synthesis (1885): This is arguably the most straightforward method for synthesizing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][5] Its simplicity and efficiency have made it a widely used method for decades.[1][2] The reaction proceeds under harsh conditions, such as prolonged heating in acid, which can be a limitation for sensitive substrates.[1]

  • The Knorr Pyrrole Synthesis (1884): A highly versatile method that involves the condensation of an α-amino-ketone with a carbonyl compound that has a reactive methylene group (e.g., a β-ketoester).[5][6][7] Because α-aminoketones are prone to self-condensation, they are typically prepared in situ from an oxime precursor, which is then reduced with zinc dust in acetic acid.[7] This reaction allows for the construction of highly substituted pyrroles with predictable regiochemistry.

  • The Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5] It provides a reliable route to various substituted pyrroles and is well-suited for solid-phase synthesis strategies, enabling the creation of large compound libraries.[8]

These classical methods laid the groundwork for heterocyclic chemistry, providing the fundamental tools that would later be adapted and refined to create more complex and functionally diverse pyrrole derivatives, including the 4-amino-1-methyl-pyrrole core.

Strategic Synthesis of the 4-Amino-1-Methyl-Pyrrole Core

The synthesis of specifically substituted pyrroles like the 4-amino-1-methyl-pyrrole core requires a multi-step, regioselective approach rather than a simple one-pot condensation. A common and effective strategy begins with a pre-existing pyrrole ring, such as 1-methylpyrrole, and introduces the required functional groups in a controlled sequence of reactions. One documented approach involves acylation, nitration, esterification, and reduction.[9]

G cluster_workflow Synthetic Workflow for Methyl 4-Amino-1-Methylpyrrole-2-Carboxylate A 1-Methylpyrrole (Starting Material) B 2-Acyl-1-methylpyrrole A->B 1. Acylation (e.g., Friedel-Crafts) C 2-Acyl-4-nitro-1-methylpyrrole B->C 2. Nitration (e.g., HNO₃/H₂SO₄) D Methyl 4-nitro-1-methylpyrrole-2-carboxylate C->D 3. Esterification E Methyl 4-amino-1-methylpyrrole-2-carboxylate (Target Scaffold) D->E 4. Reduction (e.g., Catalytic Hydrogenation) F Hydrochloride Salt (Optional) E->F 5. Salt Formation (e.g., HCl in Ether)

Caption: A multi-step synthesis of a key 4-amino-1-methyl-pyrrole derivative.

Detailed Experimental Protocol (Conceptual)

The following protocol is a conceptual, step-by-step methodology based on established organic chemistry principles for achieving the transformation outlined above.

Step 1: Friedel-Crafts Acylation of 1-Methylpyrrole

  • Objective: To introduce a carbonyl group at the C2 position, which will later be converted into a carboxylic acid ester.

  • Procedure:

    • Cool a solution of 1-methylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane) to 0°C under an inert atmosphere (N₂ or Ar).

    • Add a Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add an acylating agent (e.g., trichloroacetyl chloride). The C2 position is preferentially acylated due to the electron-donating effect of the N-methyl group, which stabilizes the cationic intermediate.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it into ice-water.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via column chromatography.

Step 2: Regioselective Nitration

  • Objective: To introduce a nitro group at the C4 position. The existing acyl group at C2 is an electron-withdrawing deactivator, which directs the incoming electrophile (NO₂⁺) to the C4 position.

  • Procedure:

    • Dissolve the 2-acyl-1-methylpyrrole from the previous step in a suitable acid (e.g., concentrated sulfuric acid) at low temperature (-10°C to 0°C).

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the low temperature.

    • Stir for a designated period until the reaction is complete.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Esterification

  • Objective: To convert the acyl group into a methyl ester.

  • Procedure:

    • Reflux the 2-acyl-4-nitro-1-methylpyrrole in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and neutralize with a weak base (e.g., NaHCO₃ solution).

    • Extract the product, dry the organic layer, and concentrate to yield the methyl ester.

Step 4: Reduction of the Nitro Group

  • Objective: To convert the C4-nitro group into the crucial C4-amino group. This is the key step in forming the target scaffold.

  • Procedure:

    • Dissolve the methyl 4-nitro-1-methylpyrrole-2-carboxylate in a solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to an atmosphere of hydrogen gas (H₂) in a hydrogenation apparatus (e.g., Parr shaker).

    • The reaction is typically run at room temperature and moderate pressure until H₂ uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired 4-amino product.

This final product, methyl 4-amino-1-methylpyrrole-2-carboxylate, serves as a versatile intermediate that can be further modified for drug development.[10] For instance, the ester can be hydrolyzed to a carboxylic acid, or the amino group can be acylated or alkylated. Often, the compound is converted to its hydrochloride salt to enhance solubility and stability.[10]

Applications in Medicinal Chemistry & Drug Development

The 4-amino-1-methyl-pyrrole scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammation.[11]

Case Study 1: Inhibitors of Protein Kinase B (Akt)

Protein Kinase B (Akt) is a central node in signaling pathways that regulate cell growth and survival, making it a prime target for anti-cancer drug development.[11][12] Researchers have successfully developed potent and orally bioavailable Akt inhibitors by incorporating the pyrrole core into a larger molecular structure.

A notable series of compounds are the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides .[11] In these molecules, the pyrrole moiety is part of a pyrrolo[2,3-d]pyrimidine system, which serves as an ATP-competitive hinge-binding motif. The optimization of substituents on this core led to compounds with nanomolar potency and high selectivity for Akt over other kinases.[11][12]

G cluster_pathway Simplified PKB/Akt Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates (with PDK1) PDK1 PDK1 PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Phosphorylates Inhibitor Pyrrole-Based Akt Inhibitor Inhibitor->Akt Blocks ATP Binding

Caption: Inhibition of the Akt signaling pathway by targeted therapeutics.

Case Study 2: Inhibitors of RIPK1 for Inflammatory Diseases

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death involved in multiple inflammatory diseases.[13] The development of RIPK1 inhibitors is a promising therapeutic strategy. A series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives has been designed for this purpose.[13]

The data below highlights the potency of a lead compound from this series, demonstrating the effectiveness of the pyrrole-based scaffold in achieving high-affinity kinase binding.

CompoundRIPK1 Kinase IC₅₀ (nM)RIPK1 Binding Affinity (K_d, nM)Cellular Necroptosis EC₅₀ (nM)
13c 59.83.51.06 - 4.58
Data sourced from a 2024 study on RIPK1 inhibitors.[13]

This compound not only showed potent enzymatic inhibition but also effectively blocked the necroptosis pathway in cells and demonstrated favorable pharmacokinetic properties, including an oral bioavailability of 59.55% in mice.[13]

Conclusion and Future Directions

The journey from the initial discovery of pyrrole in coal tar to the rational design of 4-amino-1-methyl-pyrrole-based kinase inhibitors exemplifies the evolution of medicinal chemistry. The development of robust, multi-step synthetic routes has given researchers precise control over the structure of the pyrrole core, enabling the fine-tuning of pharmacological properties. The demonstrated success of this scaffold in high-value therapeutic areas like oncology and immunology ensures its continued relevance.

Future research will likely focus on several key areas:

  • Green Chemistry: Developing more sustainable and atom-economical synthetic routes to reduce environmental impact.[2]

  • Novel Targets: Exploring the utility of the 4-amino-1-methyl-pyrrole scaffold against new and challenging biological targets beyond kinases.

  • Pharmacokinetic Optimization: Further refining substitution patterns to enhance drug-like properties, such as metabolic stability and cell permeability, to create next-generation therapeutics.[2]

The 4-amino-1-methyl-pyrrole core is a testament to how fundamental discoveries in organic synthesis can translate into powerful tools for developing life-saving medicines. Its story is far from over, and it will undoubtedly be a part of many therapeutic innovations to come.

References

  • Pyrrole - Wikipedia. Wikipedia. [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). RGM College Of Engineering and Technology. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Pharmaguideline. [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC. (2020, August 23). National Center for Biotechnology Information. [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed. (2010, March 11). National Center for Biotechnology Information. [Link]

  • PYRROLE - Ataman Kimya. Ataman Kimya. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - ResearchGate. ResearchGate. [Link]

  • Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters - ResearchGate. (2009, August 7). ResearchGate. [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. (2024, February 5). National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2022, November 29). MDPI. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (2023, June 2). National Center for Biotechnology Information. [Link]

  • 4-Aminopyridine derivatives with antiamnesic activity - PubMed. (2000, January 15). National Center for Biotechnology Information. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - Brieflands. (2023, December 23). Brieflands. [Link]

  • Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation. (2021, March 2). Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders | Request PDF - ResearchGate. ResearchGate. [Link]

  • (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate. (2023, September 27). ResearchGate. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC. (2022, December 6). National Center for Biotechnology Information. [Link]

  • 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | C6H8N2O2 | CID 3330245 - PubChem. PubChem. [Link]

  • Bioactive pyrrole-based compounds with target selectivity - PMC. National Center for Biotechnology Information. [Link]

  • Knorr Pyrrole Synthesis. (n.d.). [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Knorr pyrrole synthesis - Wikipedia. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Application Note: Derivatization Strategies for Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scope: Structural rationale, strategic derivatization workflows, and validated experimental protocols for the synthesis of DNA m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scope: Structural rationale, strategic derivatization workflows, and validated experimental protocols for the synthesis of DNA minor groove binders and novel pharmacophores.

Mechanistic Rationale & Medicinal Chemistry Context

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (typically supplied as the hydrochloride salt, CAS 180258-45-1) is a highly versatile, bifunctional building block[1]. In medicinal chemistry, it serves as the foundational monomer for synthesizing sequence-specific DNA minor groove binders, including distamycin analogues, lexitropsins, and pyrrole-imidazole (Py-Im) polyamides[2],[3],[4].

Causality of the Scaffold: The N-methylpyrrole (Py) unit is evolutionarily and synthetically optimized to recognize Adenine-Thymine (A/T) base pairs within the DNA minor groove via van der Waals interactions and hydrogen bonding[4]. The bifunctional nature of this specific building block allows for iterative, head-to-tail chain elongation:

  • The C4-Amino Group: Acts as a nucleophile for N-terminal elongation. Due to the electron-rich nature of the pyrrole ring, this amine can exhibit attenuated nucleophilicity, necessitating highly efficient coupling reagents (e.g., EDCI/DMAP or HBTU)[5],[4].

  • The C2-Methyl Ester: Serves as a robust protecting group during N-terminal amidation. It can be subsequently hydrolyzed to a free carboxylic acid for C-terminal elongation or directly subjected to nucleophilic acyl substitution (e.g., with dimethylaminopropylamine to form the basic tail characteristic of DNA binders)[6].

Beyond DNA targeting, this scaffold is utilized in constructing the non-covalent binding domains of Pyrrolobenzodiazepine (PBD) and Pyrridinobenzodiazepines (PDD) conjugates[5],, and has recently been derivatized to yield novel lipid-lowering agents[7].

Physicochemical Profiling

Understanding the physicochemical properties of the starting material is critical for optimizing reaction concentrations, predicting solubility, and designing liquid-liquid extraction workflows.

Table 1: Physicochemical Properties of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HCl [1]

PropertyValuePractical Implication for Synthesis
CAS Number 180258-45-1Standard identifier for the HCl salt form.
Molecular Weight 190.63 g/mol Requires precise stoichiometric calculation; HCl salt must be neutralized in situ.
LogP 0.8157Exhibits moderate lipophilicity; partitions favorably into organic solvents (EtOAc, DCM) during basic aqueous workup.
Topological Polar Surface Area (TPSA) 57.25 ŲIdeal for maintaining membrane permeability in final multi-ring drug candidates.
Hydrogen Bond Donors/Acceptors 1 / 4Dictates the hydrogen-bonding network crucial for DNA minor groove recognition.

Strategic Derivatization Workflows

The derivatization of this compound generally follows a divergent pathway depending on whether the synthetic goal is N-terminal extension (building the polyamide chain) or C-terminal modification (capping or linking).

Workflow Core Methyl 4-amino-1-methyl- 1H-pyrrole-2-carboxylate N_Term N-Terminal Amidation (EDCI/DMAP or HBTU) Core->N_Term R-COOH coupling C_Term C-Terminal Hydrolysis (NaOH/MeOH) Core->C_Term Ester deprotection Py_Im Py-Im Polyamides & PBD Conjugates N_Term->Py_Im Iterative chain extension Tail C-Terminal Basic Tail (e.g., Dp addition) C_Term->Tail Amine (e.g., Dimethylaminopropylamine)

Figure 1: Divergent derivatization pathways of the pyrrole core for medicinal chemistry applications.

Solution-Phase vs. Solid-Phase Synthesis (SPS)

While Fmoc-protected derivatives are often used for automated SPS[8], the methyl ester is the premier starting material for solution-phase synthesis. Solution-phase synthesis remains the industry standard for scaling lexitropsins and PBD conjugates.

Table 2: Quantitative Comparison of Synthesis Modalities for Lexitropsin Dimers [3]

ParameterSolid-Phase Synthesis (SPS)Solution-Phase Synthesis
Overall Yield 65-75%40-50%
Purity (post-purification) >95% (HPLC)>98% (HPLC)
Synthesis Time (Di-peptide) 2-3 days5-7 days
Scalability Small-scale / Library generationReadily scalable for large-quantity production
Purification Complexity Simpler (Resin washing)Complex (Extraction, Chromatography)

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific causality for reagent selection and In-Process Quality Control (IPQC) steps to ensure high-fidelity synthesis.

Protocol A: N-Terminal Amide Coupling (Steglich-Type Amidation)

Objective: Couple a carboxylic acid (e.g., a Boc-protected pyrrole or benzofuran derivative) to the C4-amine to form a PBD hybrid or Py-Py dimer[5].

Mechanistic Causality: EDCI is chosen over DCC to allow for the aqueous extraction of the urea byproduct. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This is critical because the pyrrole amine is less nucleophilic than standard aliphatic amines. Furthermore, the excess DMAP neutralizes the HCl salt of the starting material, liberating the free amine in situ[5].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv, e.g., 1.80 mmol) in anhydrous DMF (3 mL) under an argon atmosphere. Add EDCI·HCl (2.0 equiv) and DMAP (2.5 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the active ester[5].

  • Coupling: Add Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (1.5 equiv) directly to the flask. Stir the reaction mixture continuously overnight (approx. 16 hours) at room temperature[5],.

  • IPQC (Reaction Monitoring): Analyze via TLC (20% EtOAc/DCM). The reaction is complete when the ninhydrin-active amine spot is consumed and a new UV-active spot (the amide) appears at a higher Rf value[5].

  • Self-Validating Workup:

    • Pour the reaction mixture into ice-water (40 mL) to precipitate the product and crash out DMF.

    • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Wash 1 (Acidic): Wash the combined organic layers with 1M Citric Acid (60 mL). Causality: Protonates and removes DMAP and any unreacted pyrrole amine.

    • Wash 2 (Basic): Wash with saturated aqueous NaHCO₃ (70 mL). Causality: Deprotonates and removes any unreacted starting carboxylic acid.

    • Wash 3 (Neutral): Wash with water (70 mL) and brine to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. This selective washing cascade routinely yields >95% pure product without the immediate need for column chromatography.

Protocol B: Direct C-Terminal Amidation (Alternative Pathway)

Objective: Direct conversion of the C2-methyl ester to a complex amide without prior hydrolysis, useful for generating lipid-lowering pharmacophores or basic tail additions[7].

Mechanistic Causality: Direct aminolysis of the methyl ester requires harsh conditions or strong nucleophiles. By using elevated temperatures and a base (TEA) to maintain the nucleophile in its active state, the amine attacks the ester carbonyl, ejecting methanol to form the amide bond[7].

Step-by-Step Methodology:

  • Neutralization: Dissolve Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (5.25 mmol) in DMF (10 mL). Cool in an ice bath and add Triethylamine (TEA) dropwise to liberate the free base[7].

  • Aminolysis: Add the target amine (e.g., 4-Aminobenzophenone, 3.0 equiv) to the mixture.

  • Thermal Activation: Reflux the mixture at 150°C for 5 days under an inert atmosphere[7].

  • Isolation: Cool to room temperature, precipitate in water, and purify the resulting solid via recrystallization or flash chromatography.

Analytical Validation Matrix

To ensure the structural integrity of the synthesized derivatives, compare empirical data against the expected analytical shifts outlined below.

Table 3: Analytical Validation Markers for Successful Derivatization

Analytical TechniqueExpected Observation (Post-Protocol A)Structural Interpretation
TLC (20% EtOAc/DCM) Disappearance of baseline/low Rf spot; appearance of higher Rf spot.Conversion of polar primary amine to a less polar secondary amide.
LC-MS (ESI+) Base peak shifts to [M+H]+ = (Mass of Acid + 153 Da).Confirms exact mass of the coupled product (loss of H₂O during amidation).
¹H NMR (DMSO-d₆) Disappearance of broad −NH2​ singlet (~5.0 ppm); appearance of sharp −NH amide singlet (>9.5 ppm).Definitive structural confirmation of acylation at the C4 position.
IR Spectroscopy Shift of carbonyl stretch from ~1710 cm⁻¹ (ester only) to include a new peak at ~1650 cm⁻¹ (amide I band).Confirms the presence of the newly formed amide bond.

References

  • US20240360105A1 - Process for polyamide synthesis , Google Patents. Available at:[2]

  • 180258-45-1 | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride , ChemScene. Available at:[1]

  • 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid , Bachem Products. Available at:[8]

  • Lexitropsin 1 | 123725-00-8 , Benchchem. Available at:[3]

  • Effects of Systematic Shortening of Noncovalent C8 Side Chain on the Cytotoxicity and NF-κB Inhibitory Capacity of Pyrrolobenzodiazepines (PBDs) , Journal of Medicinal Chemistry - ACS Publications. Available at:[5]

  • US8012967B2 - Minor groove binders , Google Patents. Available at:[4]

  • US7935530B2 - Polyamides with tail structures capable of binding DNA , Google Patents. Available at:[6]

  • Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton , Semantic Scholar / Journal of Applied Pharmaceutical Science. Available at:[7]

  • US20180291021A1 - Pdd compounds , Google Patents. Available at:

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Application

Application Note: Solid-Phase Synthesis and Biological Screening of a Combinatorial Pyrrole Library

Introduction and Rationale Pyrrole derivatives are universally recognized as privileged scaffolds in medicinal chemistry, pervasive in both natural products and synthetic therapeutics that exhibit potent anticancer, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Pyrrole derivatives are universally recognized as privileged scaffolds in medicinal chemistry, pervasive in both natural products and synthetic therapeutics that exhibit potent anticancer, antimicrobial, and antiviral properties[1]. However, the traditional solution-phase synthesis of large pyrrole libraries often suffers from severe purification bottlenecks, limiting throughput.

Solid-Phase Synthesis (SPS) offers a robust, self-validating system for combinatorial chemistry. By anchoring the growing molecular scaffold to an insoluble polymer resin, excess reagents can be used to drive reactions to absolute completion and subsequently washed away, eliminating the need for intermediate chromatographic purification[2]. This application note details a highly efficient split-and-pool solid-phase strategy based on the multicomponent Hantzsch pyrrole synthesis, coupled with high-throughput biological screening against Myc-driven cancer models[1].

Mechanistic Principles and Workflow Design

The core of this protocol relies on translating the Hantzsch pyrrole synthesis to a solid support[1]. As a Senior Application Scientist, understanding the causality behind each experimental choice is critical to ensuring reproducible library generation:

  • Resin Selection: Polystyrene Rink amide resin is utilized because acid-mediated cleavage yields a terminal primary carboxamide. This functional group mimics key hydrogen-bond donor/acceptor motifs found in many bioactive pyrroles, enhancing the library's drug-like properties.

  • Split-and-Pool Strategy: To maximize chemical diversity while maintaining sufficient yield for downstream solution-phase screening, the resin is divided (split) for individual coupling with diverse primary amines, then recombined (pooled) before the next diversification step with α -bromoketones[1]. This ensures that each individual resin bead carries only one specific compound trajectory.

  • Catalysis & Kinetics: In related solid-phase multicomponent variations, Lewis acids like FeCl3​ under microwave irradiation are often employed to accelerate cyclization, overcoming the kinetic barriers associated with solid-phase steric hindrance[2].

G Start Resin-bound Acetoacetamide Split Split Resin into Aliquots Start->Split Imine Imine Formation (Primary Amines) Split->Imine Pool Pool and Mix Resin Imine->Pool Split2 Split Resin into Aliquots Pool->Split2 Cyclization Hantzsch Cyclization (α-Bromoketones) Split2->Cyclization Cleavage TFA Cleavage Cyclization->Cleavage Screening Biological Screening Cleavage->Screening

Fig 1. Split-and-pool solid-phase synthesis workflow for pyrrole libraries.

Step-by-Step Experimental Protocol

Resin Preparation and Acetoacetylation
  • Swelling: Swell 1.0 g of Rink amide MBHA resin (loading 0.6 mmol/g) in Dimethylformamide (DMF) for 1 hour at room temperature. Causality: This maximizes pore accessibility, ensuring that subsequent reagents can penetrate the polymer matrix uniformly to maintain consistent reaction kinetics.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min). Wash extensively with DMF and Dichloromethane (DCM) to remove all piperidine traces, which could otherwise trigger premature side reactions.

  • Acetoacetylation: React the deprotected resin with diketene (5 equiv) and N,N-diisopropylethylamine (DIPEA, 5 equiv) in DCM for 4 hours. Wash with DCM and dry under vacuum.

Split-and-Pool Hantzsch Synthesis
  • Imine Formation (Split 1): Divide the resin equally into n reaction vessels. To each vessel, add a unique primary amine (10 equiv) and a catalytic amount of acetic acid in trimethyl orthoformate (TMOF). Shake at 60°C for 12 hours. Causality: TMOF acts as a potent water scavenger. By continuously removing the water byproduct, it drives the thermodynamically challenging solid-phase imine equilibrium forward[1].

  • Pooling: Recombine the resin from all vessels, wash thoroughly with DMF and DCM, and mix homogeneously.

  • Cyclization (Split 2): Split the pooled resin into m new vessels. Add a specific α -bromoketone (5 equiv) and DIPEA (10 equiv) in DMF to each vessel. Shake at 70°C for 24 hours. The base facilitates the alkylation of the enamine, followed by intramolecular cyclization and dehydration to form the fully substituted pyrrole core[1].

Cleavage and Isolation
  • TFA Cleavage: Treat the resin in each vessel with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. Causality: As the pyrrole ring is highly electron-rich, it is susceptible to electrophilic attack. TIPS scavenges the highly reactive carbocations generated during cleavage, preventing irreversible re-alkylation of the target scaffold.

  • Precipitation: Filter the resin and concentrate the filtrate. Precipitate the final pyrrole-3-carboxamide pools using cold diethyl ether. Centrifuge and lyophilize.

Biological Screening: Myc-Regulated Cell Proliferation

Pyrrole libraries are highly relevant in targeting challenging oncogenes like c-Myc. The synthesized pools are subjected to high-throughput screening using the human lymphoblastoid cell line P493-6, a well-established model for Myc-driven proliferation[1]. Alternatively, these libraries can be screened for antimicrobial properties using quantitative broth microdilution methods to determine Minimum Inhibitory Concentrations (MIC)[3].

MycPathway Pyrrole Pyrrole Hit Compound MycTarget c-Myc / Max Dimerization Pyrrole->MycTarget Inhibits Inhibition Growth Arrest / Apoptosis Pyrrole->Inhibition Induces Transcription Target Gene Transcription MycTarget->Transcription Promotes Proliferation P493-6 Cell Proliferation Transcription->Proliferation Drives

Fig 2. Mechanism of action for pyrrole hits in Myc-regulated cell proliferation.

Cell Viability Assay Protocol
  • Plating: Seed P493-6 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Dissolve the lyophilized pyrrole pools in DMSO. Add to the wells to achieve a final concentration gradient (e.g., 0.1 to 50 µM), ensuring the final DMSO concentration does not exceed 0.5% to prevent solvent toxicity.

  • Incubation & Readout: Incubate for 72 hours at 37°C. Add CellTiter-Glo reagent to quantify ATP levels as a proxy for metabolically active cells. Calculate IC50​ values using non-linear regression[1].

Data Presentation: Library Validation and Screening Results

The self-validating nature of this protocol is evident in the high average purities obtained post-cleavage, precluding the need for preparative HPLC prior to the primary screen. Table 1 summarizes the quantitative outcomes of representative pools and deconvoluted individual hits targeting the Myc pathway[1].

Table 1. Quantitative Summary of Synthesized Pyrrole Pools and Deconvoluted Hits

Compound / Pool IDPrimary Amine Input α -Bromoketone InputAverage Purity (LC-MS)Yield (%)P493-6 Proliferation IC50​ ( μ M)
Pool F Mixed (60 amines)2-Bromoacetophenone88%7412.4
Pool M Mixed (60 amines)2-Bromo-4'-fluoroacetophenone85%718.7
Hit F33 4-Methoxyaniline2-Bromoacetophenone>98% (Purified)682.1
Hit M13 Benzylamine2-Bromo-4'-fluoroacetophenone>95% (Purified)761.5
Hit N12 Cyclohexylamine2-Bromo-4'-methoxyacetophenone>96% (Purified)703.4

Note: Purity determined by UV absorbance at 254 nm. Yields are calculated based on the initial resin loading.

Conclusion

The integration of solid-phase multicomponent chemistry with split-and-pool methodologies provides an exceptionally efficient pipeline for drug discovery. By grounding the synthetic steps in robust mechanistic principles—such as leveraging TMOF for imine formation and TIPS for carbocation scavenging—researchers can reliably generate high-purity pyrrole libraries. Subsequent biological screening of these libraries against Myc-driven models demonstrates the immediate translational value of this workflow in identifying potent antiproliferative agents.

References

  • Title: Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds Source: PMC / NIH URL: [Link]

  • Title: Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides Source: ACS Combinatorial Science URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Here is the technical support center for the purification of crude Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate. Welcome to the technical support resource for the purification of Methyl 4-amino-1-methyl-1H-pyrrole-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the purification of crude Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.

Welcome to the technical support resource for the purification of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic building block. The following troubleshooting guides and FAQs provide practical, field-tested advice rooted in chemical principles to help you achieve high purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, tarry, or oily material that is difficult to handle. How can I clean it up before final purification?

Possible Causes: The formation of dark, insoluble materials is often indicative of polymerization or degradation. Pyrrole compounds can be sensitive to highly acidic or oxidative conditions, which may be present from the synthesis or workup steps, leading to the formation of colored, high-molecular-weight byproducts.[1]

Recommended Solutions:

  • Initial Neutralization and Filtration: Before attempting more complex purification, perform a preliminary cleanup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution with a mild aqueous base, such as 5% sodium bicarbonate solution. This step neutralizes residual strong acids that can catalyze polymerization.[2][3] After separating the organic layer, you may observe solid polymeric material. Filter the organic solution through a pad of Celite® or a short plug of silica gel to remove these insoluble tars.

  • Activated Carbon Treatment: If the color persists in the filtered solution, it may be due to highly conjugated, colored impurities. Add a small amount of activated carbon (typically 1-2% by weight relative to the crude product) to the solution and stir for 15-30 minutes at room temperature. The porous structure of activated carbon is effective at adsorbing these colored impurities.[4] Filter the mixture through Celite® to remove the carbon before proceeding. Caution: Activated carbon can also adsorb your desired product, so use it sparingly and be aware that some yield loss may occur.

Q2: My TLC and/or NMR analysis indicates the presence of multiple impurities alongside my product. What is the most effective strategy for isolation?

Possible Causes: Impurities can include unreacted starting materials, reagents, or various side-products. The purification strategy depends on the chemical nature of these contaminants (acidic, basic, or neutral).

Recommended Solutions: A multi-step approach is often the most effective. The choice between the following techniques depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a powerful and scalable first-line technique for this specific molecule. Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate contains a basic amino group, making it soluble in aqueous acid, while its ester group is neutral. This allows for clean separation from non-basic impurities.[2][3]

    • Rationale: By washing the crude product (dissolved in an organic solvent like ethyl acetate) with dilute aqueous acid (e.g., 1M HCl), the basic amino group is protonated, forming a water-soluble hydrochloride salt.[5][6] Neutral or acidic impurities remain in the organic layer and can be discarded. The aqueous layer, now containing your product as a salt, is then basified (e.g., with sodium bicarbonate or dilute NaOH) to regenerate the neutral "free base," which can be re-extracted into a fresh organic solvent.

    • See the FAQ section for a detailed protocol and workflow diagram.

  • Silica Gel Column Chromatography: This is the preferred method for achieving the highest purity, especially for removing impurities with similar polarity to the product.

    • Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7][8] For your compound, the amino group can cause "streaking" or tailing on silica gel due to strong interactions with acidic silanol groups.

    • Recommended Conditions:

      • Stationary Phase: Standard silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. To mitigate peak tailing, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to the eluent system. This deactivates the acidic sites on the silica.

  • Recrystallization: If the purified product is a solid and of sufficient (e.g., >90%) purity, recrystallization is an excellent final step to obtain highly crystalline, pure material.

    • Rationale: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures.[9]

    • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate, consider solvent systems like ethyl acetate/hexanes, ethanol/water, or isopropanol.[1][9] You may need to perform small-scale screening to find the optimal system.

Q3: My product seems to degrade during purification or upon storage. How can I improve its stability?

Possible Causes: Pyrroles, particularly those with electron-donating groups like an amino group, can be susceptible to air oxidation, which often results in discoloration. The free base form of amino esters can also be less stable over the long term compared to their salt forms.

Recommended Solutions:

  • Use an Inert Atmosphere: During purification steps that involve heating or prolonged exposure (like solvent removal via rotary evaporation), using an inert atmosphere of nitrogen or argon can minimize oxidative degradation.

  • Store as a Hydrochloride Salt: The hydrochloride salt of your compound is commercially available, indicating it is a stable, solid form.[5][6][10] After purification via acid-base extraction, you can isolate the product as the free base or regenerate the hydrochloride salt by bubbling HCl gas through an ethereal solution or by adding a stoichiometric amount of HCl in a solvent like dioxane. The salt is generally more stable to air oxidation and easier to handle as a crystalline solid.

  • Proper Storage Conditions: Store the final product, whether as the free base or the salt, in an airtight container at low temperature (0-8 °C is recommended) and protected from light to prevent both oxidative and light-induced degradation.[6][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the single best purification method for achieving high-purity Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate?

For this specific molecule, a combination of methods is ideal. The most robust and scalable approach for achieving high purity is a two-step process:

  • Acid-Base Extraction: Use this as a preliminary bulk purification to remove non-basic impurities. It is fast, inexpensive, and highly effective.[2][3]

  • Column Chromatography or Recrystallization: Follow the extraction with column chromatography to remove any closely-related basic impurities.[8] If the product is already substantially pure after extraction and is a solid, recrystallization is an excellent alternative for the final polishing step to obtain material of analytical grade.[9]

Q2: Can you provide a detailed protocol and a flowchart for an acid-base extraction?

Absolutely. This method is highly recommended for this compound.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, DCM, or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash (Extraction of Product): Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains your protonated product) into a clean flask. The upper organic layer contains neutral and acidic impurities and can be discarded.

  • Back-Wash (Optional): To ensure no neutral impurities are carried over, add a small amount of fresh organic solvent to the flask containing the acidic aqueous layer, shake, and separate. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2M NaOH solution while stirring until the solution is basic (pH > 8, check with pH paper). You may see the product precipitate or form an oil.

  • Re-extraction of Free Base: Add fresh organic solvent (e.g., ethyl acetate) to the basified aqueous mixture. Shake vigorously as done in step 2 to extract the neutral, "free base" form of your product back into the organic layer.

  • Final Steps: Drain and keep the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Workflow Diagram: Acid-Base Purification

Purification_Workflow start Crude Product (in Ethyl Acetate) add_hcl Shake & Separate start->add_hcl 1. Add 1M HCl process process waste waste product product aqueous aqueous organic_impurities Neutral & Acidic Impurities add_hcl->organic_impurities Organic Layer aqueous_product Product as HCl Salt (Water Soluble) add_hcl->aqueous_product Aqueous Layer waste1 Waste organic_impurities->waste1 Discard add_base Add Ethyl Acetate Shake & Separate aqueous_product->add_base 2. Add NaHCO₃ / NaOH (Basify to pH > 8) aqueous_waste Inorganic Salts add_base->aqueous_waste Aqueous Layer organic_product Purified Product (Free Base) in Ethyl Acetate add_base->organic_product Organic Layer waste2 Waste aqueous_waste->waste2 Discard final_steps Final Pure Product organic_product->final_steps 3. Dry & Evaporate

Caption: Acid-Base Extraction Workflow for Purification.

Q3: What are some good starting points for silica gel column chromatography solvent systems?

Choosing the right eluent is critical for good separation. The table below provides recommended starting points. Always perform a preliminary TLC analysis to determine the optimal solvent ratio before running a column.

Eluent SystemRatio (v/v)ModifierComments
Hexane / Ethyl Acetate70:30 → 50:501% Triethylamine (Et₃N)A standard, versatile system. Start with a lower polarity (more hexane) and gradually increase the ethyl acetate content. The triethylamine is crucial to prevent peak tailing of the basic amine.[4]
Dichloromethane (DCM) / Methanol99:1 → 95:50.5% Triethylamine (Et₃N)A more polar system, useful if your compound is not moving sufficiently in Hex/EtOAc. Use with caution as DCM can be difficult to remove completely. The modifier is still recommended.
Toluene / Acetone80:20 → 60:40None initiallyAn alternative non-halogenated solvent system. The basicity of your compound might not interact as strongly with silica in this system, potentially reducing the need for a modifier. Check TLC first.

Q4: Is distillation a viable purification method for this compound?

Distillation is generally not recommended for Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate. This technique is best suited for thermally stable, volatile liquids. Your compound is a solid with multiple functional groups (amine, ester, aromatic ring), which results in a high boiling point and a high risk of thermal decomposition before it can be successfully distilled, even under high vacuum.[12][13] Stick to the methods outlined above, such as extraction, chromatography, and recrystallization.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Li, C., et al. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Organic Chemistry.
  • ACS Publications. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture? Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - US5374765A.
  • NIH. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]

  • De Gruyter. (n.d.). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • European Patent Office. (2001). Method for extracting amino acid ester - EP 0474096 B2. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development.
  • Chemspace. (n.d.). Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2026). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Retrieved from [Link]

  • ACS Publications. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Retrieved from [Link]

  • MDPI. (n.d.).
  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). methyl 4-methylpyrrole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Yield of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate . This molecule is an indispensable monomer for constructing DNA minor groove binders, such as pyrrole-imidazole (PI) polyamides and pyrrolobenzodiazepine (PBD) conjugates[1].

Due to the extreme electron density of the pyrrole ring, the 4-amino derivative is highly unstable. This guide will move beyond basic recipes, providing you with the mechanistic causality behind each step, self-validating protocols, and targeted troubleshooting to maximize your synthetic yield.

Part 1: Mechanistic Intelligence & Workflow Causality

The synthesis of the 4-amino pyrrole monomer is a delicate balance of electronic manipulation. Direct nitration of simple pyrrole esters often fails due to poor regioselectivity. Instead, utilizing a trichloroacetyl directing group ensures exclusive C4-nitration[2]. Once the nitro ester is formed, the subsequent reduction to the amine creates a highly electron-rich π -system. If exposed to atmospheric oxygen, the amine rapidly auto-oxidizes, initiating a radical polymerization cascade that destroys your yield.

The logical workflow and degradation pathways are visualized below:

SynthesisWorkflow N1 2,2,2-Trichloro-1-(1-methyl- 4-nitro-1H-pyrrol-2-yl)ethan-1-one N2 Methanolysis (NaOMe / MeOH) N1->N2 Nucleophilic Acyl Substitution N3 Methyl 1-methyl-4-nitro- 1H-pyrrole-2-carboxylate N2->N3 Yield: ~85-90% N4 Catalytic Hydrogenation (H2, Pd/C, THF/MeOH) N3->N4 Nitro Reduction N5 Methyl 4-amino-1-methyl- 1H-pyrrole-2-carboxylate N4->N5 Yield: >85% N6 Oxidative Degradation (Black Polymeric Tar) N5->N6 O2 Exposure (Electron-rich ring) N7 Immediate Amide Coupling (e.g., EDCI/DMAP) N5->N7 Inert Atmosphere Trapping

Synthesis workflow and degradation pathway of the 4-amino pyrrole monomer.

Quantitative Comparison of Reduction Strategies

Selecting the correct reduction method is critical for downstream success. Below is a comparative analysis of standard reduction conditions for the nitro-pyrrole precursor.

Reduction StrategyReagents & CatalystSolvent SystemTempReaction TimeTypical YieldMechanistic Notes
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)THF / MeOH (1:1)0 °C to RT4 h85–95%Cleanest conversion; zero heavy-metal waste; requires strict anaerobic handling post-reduction[3].
Chemical Reduction (Tin) SnCl₂·2H₂OEtOH / EtOAc70 °C2–4 h60–75%Harsh acidic conditions; generates tin salts that complicate extraction and can degrade the fragile pyrrole ring.
Transfer Hydrogenation Hydrazine hydrate, Raney NiMeOHReflux1 h70–80%Rapid kinetics; however, Raney Ni poses pyrophoric risks and hydrazine toxicity requires specialized engineering controls.

Part 2: The Protocol Vault (Self-Validating Systems)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Synthesis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Causality: We utilize methanolysis of the trichloroacetyl precursor to bypass the poor regioselectivity of direct ester nitration. The trichloroacetyl group acts as an excellent leaving group (expelling chloroform) during nucleophilic acyl substitution[3].

  • Dissolution: Dissolve 4-nitro-1-methyl-2-trichloroacetylpyrrole (2.0 g, 7.4 mmol) in anhydrous methanol (14 mL) in a round-bottom flask equipped with a reflux condenser[3].

  • Activation: In a separate vial, dissolve sodium methoxide (0.48 g, 8.8 mmol) in anhydrous methanol (10 mL).

  • Reaction: Add the sodium methoxide solution dropwise to the pyrrole solution under continuous stirring.

  • Heating: Reflux the reaction mixture at 70 °C for 1 hour[3].

  • Workup: Evaporate the solvent under reduced pressure. Add cold distilled water (20 mL) to the residue to precipitate the product.

  • Isolation: Filter the resulting white powder, wash with a 1:1 water:methanol solution, and dry thoroughly under high vacuum[3].

Self-Validation Checkpoint: The completion of the reaction is visually confirmed by the rapid precipitation of a white solid upon the addition of cold water. Analytically, TLC (Hexane:EtOAc 3:1) must show a single UV-active spot (Rf ~0.4). LC-MS must confirm the mass [M+H]⁺ = 185.0.

Protocol B: Catalytic Hydrogenation to the 4-Amino Monomer

Causality: Catalytic hydrogenation is utilized to avoid harsh acidic or metallic conditions. Because the resulting amine is highly prone to oxidative polymerization, the entire system must be rigorously purged of oxygen.

  • Preparation: Dissolve methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (0.50 g, 2.71 mmol) in a 1:1 mixture of anhydrous THF (4 mL) and LCMS-grade methanol (4 mL)[3]. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) portion-wise while stirring[3]. Warning: Pd/C can ignite methanol vapors; ensure the flask is thoroughly chilled.

  • Atmosphere Exchange: Seal the flask with a septum. Repeatedly evacuate the flask and backfill with H₂ gas (via a balloon) at least three times[3].

  • Reduction: Stir the suspension vigorously under an H₂ atmosphere for 4 hours, allowing it to slowly warm to room temperature[3].

  • Filtration: Purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite under a blanket of Argon to remove the Pd/C.

  • Concentration: Remove the solvent under reduced pressure (bath temperature < 30 °C) to yield an oily amine product[3]. Do not expose to air.

Self-Validation Checkpoint: The reaction suspension will transition from a yellow hue to a colorless/pale solution as the nitro group is reduced. LC-MS must show complete disappearance of the m/z 185.0 peak and the appearance of the m/z 155.1 [M+H]⁺ peak. Proceed immediately to the next step.

Part 3: Troubleshooting Desk (FAQs)

Q: My isolated amino pyrrole rapidly turns into a black, insoluble tar before I can use it in my next coupling step. How do I prevent this? A: This is the most common failure point in pyrrole polyamide synthesis. The causality lies in the electronic structure of the molecule. The newly formed C4-amino group strongly donates electron density into the already electron-rich π -system of the pyrrole ring. This makes the molecule highly susceptible to auto-oxidation and subsequent radical polymerization when exposed to atmospheric oxygen. Corrective Action: Do not attempt to isolate, purify, or store the free base. You must design your workflow as a continuous sequence. Filter the hydrogenation mixture under argon, concentrate it in vacuo without heating, and immediately subject it to the next amide coupling step (e.g., using EDCI/DMAP or HBTU)[1][3]. Alternatively, if storage is absolutely necessary, trap the amine by bubbling dry HCl gas into the solution to precipitate the stable methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride salt[4].

Q: I am observing a mixture of C4 and C5 nitro isomers during the synthesis of my nitro precursor. How can I improve regioselectivity? A: Direct nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate often yields a difficult-to-separate mixture of 4-nitro and 5-nitro isomers due to the competing directing effects of the N-methyl group and the ester carbonyl. Corrective Action: Abandon direct ester nitration. Instead, utilize 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one as your starting material. The bulky, highly electron-withdrawing trichloroacetyl group sterically and electronically blocks the C5 position, directing nitration exclusively to the C4 position[2]. Following nitration, a simple methanolysis (Protocol A) smoothly converts the trichloroacetyl group into the desired methyl ester[3].

Q: The catalytic hydrogenation stalls at 50% conversion. What is poisoning my catalyst? A: Incomplete reduction is typically caused by catalyst poisoning from trace impurities in the nitro precursor. If your nitro precursor was synthesized using sulfur-based reagents or contains residual heavy metals, the palladium surface will deactivate. Corrective Action: Ensure your methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is rigorously purified. Recrystallize the nitro precursor from hot methanol/water before reduction. Additionally, ensure the reaction is cooled to 0 °C before adding the Pd/C to prevent solvent vapor ignition, and maintain a consistent positive pressure of H₂ throughout the 4-hour reaction window[3].

References

  • Effects of Systematic Shortening of Noncovalent C8 Side Chain on the Cytotoxicity and NF-κB Inhibitory Capacity of Pyrrolobenzodiazepines (PBDs).
  • ortho-Fluoroazobenzene Derivatives as DNA Intercalators for Photocontrol of DNA and Nucleosome Binding by Visible Light. The Royal Society of Chemistry.
  • US20180339985A1 - Pdd compounds.
  • Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. NIH.

Sources

Troubleshooting

addressing chemoselectivity challenges in Hantzsch pyrrole synthesis

Welcome to the Technical Support Center for Hantzsch Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who require robust, reproducible methodologies for synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hantzsch Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who require robust, reproducible methodologies for synthesizing highly substituted pyrroles.

The classical Hantzsch pyrrole synthesis—the multicomponent condensation of a β -dicarbonyl compound, an α -haloketone, and a primary amine or ammonia—is a cornerstone of heterocyclic chemistry[1]. However, overlapping reactivity profiles often lead to significant chemoselectivity and regioselectivity challenges. This guide dissects the mechanistic causality behind these side reactions and provides self-validating troubleshooting protocols to ensure high-yield, chemoselective outcomes.

Mechanistic Pathway & Chemoselectivity Branching

To troubleshoot effectively, we must first map the competing mechanistic pathways. The enamine intermediate acts as an ambident nucleophile, and the timing of reactant introduction dictates whether the reaction proceeds toward the desired pyrrole or diverges into furan or N-alkylated byproducts.

MechanisticPathway A β-Dicarbonyl + Amine (Reactants) B Enamine Intermediate A->B Condensation (Step 1) F O-Alkylation / Direct Condensation (Feist-Benary) A->F + α-Haloketone (Simultaneous Mixing) D C-Alkylation (Desired Pathway) B->D + α-Haloketone (Protic Solvent) E N-Alkylation (Side Reaction) B->E + α-Haloketone (Aprotic/Strong Base) C α-Haloketone G Substituted Pyrrole (Hantzsch Product) D->G Cyclization & Dehydration H N-Alkylated Byproduct E->H I Substituted Furan (Feist-Benary Product) F->I

Figure 1: Mechanistic branching in the Hantzsch synthesis highlighting chemoselectivity pitfalls.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q1: Why am I isolating furan derivatives instead of my target pyrrole? A: You are observing the Feist-Benary furan synthesis , which is the primary competing pathway in the Hantzsch reaction[2].

  • Causality: This occurs when the β -dicarbonyl compound reacts directly with the α -haloketone before the primary amine has had sufficient time to condense and form the enamine intermediate. The oxygen of the enolate attacks the α -haloketone (O-alkylation), followed by an aldol-type cyclization to form a furan, completely excluding the amine component from the final structure.

  • Solution: Abandon simultaneous "one-pot" mixing. You must pre-form the enamine by stirring the β -dicarbonyl and the amine together for 30–60 minutes before introducing the α -haloketone[3].

Q2: My LC-MS shows a mass consistent with the addition of all three components, but NMR indicates it is not a pyrrole ring. What happened? A: You have likely encountered N-alkylation of the enamine intermediate rather than the desired C-alkylation.

  • Causality: The enamine is an ambident nucleophile. While C-alkylation at the β -carbon leads to the requisite intermediate for pyrrole cyclization, the nitrogen atom is also highly nucleophilic. Using highly solvating aprotic solvents (like DMF) or forming ionic nitrogen-metal bonds (e.g., using NaH or LiHMDS as a base) drastically increases the electron density on the nitrogen, driving N-alkylation[4].

  • Solution: Switch to a protic solvent (such as ethanol). Protic solvents engage in hydrogen bonding with the nitrogen lone pair, dampening its nucleophilicity and effectively directing the electrophilic attack to the softer carbon center (C-alkylation)[3].

Q3: How can I improve the regioselectivity when using unsymmetrical α -haloketones or complex 1,3-diketones? A: Conventional conditions often yield mixtures of regioisomers because the intrinsic electrophilicity of the carbonyl vs. the alkyl halide is not sufficiently differentiated.

  • Causality & Solution: Introduce a Lewis acid catalyst such as Yb(OTf)3​ . The Ytterbium(III) triflate strongly coordinates to the oxygen atom of the carbonyl group on the α -haloketone. This coordination significantly increases the electrophilicity of the carbonyl carbon relative to the alkyl halide, altering the sequence of nucleophilic attack and effectively reversing or tightly controlling the regioselectivity of the cyclization[2].

Quantitative Data Summary

The table below summarizes how specific reaction parameters dictate the chemoselective fate of the Hantzsch synthesis.

Reaction Condition / ProtocolDominant PathwayTypical Pyrrole Yield (%)Major Byproduct
Simultaneous Mixing (Ethanol, 80°C) Hantzsch / Feist-Benary Competition40 - 60%Substituted Furan[2]
Enamine Pre-formation (Ethanol, 80°C) Hantzsch (C-Alkylation)80 - 92%Trace Furans[3]
Aprotic Solvent (DMF) + Alkali Base (NaH) N-Alkylation< 30%N-alkylated Enamine[4]
Yb(OTf)3​ Catalyzed (Ethanol, Reflux) Regioselective Hantzsch85 - 95%Trace Regioisomers[2]

Experimental Protocol: Chemoselective Two-Step Hantzsch Synthesis

To ensure a self-validating system, this protocol separates enamine formation from the alkylation/cyclization step. By verifying the consumption of the β -dicarbonyl before proceeding, you mathematically eliminate the Feist-Benary side reaction.

Materials:

  • β -ketoester (1.0 equiv)

  • Primary amine (1.1 equiv)

  • α -haloketone (1.0 equiv)

  • Absolute Ethanol (Protic solvent)

Step-by-Step Methodology:

  • Enamine Pre-formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β -ketoester (1.0 eq) and the primary amine (1.1 eq) in absolute ethanol (approx. 0.5 M concentration).

  • Self-Validation Check: Stir the mixture at room temperature for 30–45 minutes. Monitor the reaction via Thin Layer Chromatography (TLC). Do not proceed to step 3 until the β -ketoester spot is completely consumed. This guarantees the enamine is fully formed[3].

  • Controlled Alkylation: Prepare a solution of the α -haloketone (1.0 eq) in a small volume of ethanol. Attach a dropping funnel to the reaction flask and add the α -haloketone solution dropwise over 15-20 minutes. Slow addition prevents local concentration spikes that can lead to self-condensation of the haloketone[3].

  • Cyclization: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 2–4 hours.

  • Work-up: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Partition the crude residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography or recrystallization.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct poor yields in your synthesis.

TroubleshootingWorkflow Start Issue: Low Pyrrole Yield / High Byproduct Formation Identify Analyze Crude Mixture (NMR / LC-MS) Start->Identify Furan Observation: Furan Derivatives Present Identify->Furan NAlk Observation: Mass corresponds to N-Alkylation Identify->NAlk Regio Observation: Mixture of Regioisomers Identify->Regio Sol1 Action: Implement 30-min Enamine Pre-formation Step Furan->Sol1 Sol2 Action: Switch to Protic Solvent (e.g., EtOH) & Remove Strong Base NAlk->Sol2 Sol3 Action: Add Yb(OTf)3 Catalyst to differentiate electrophiles Regio->Sol3 Success Optimized, Chemoselective Pyrrole Synthesis Sol1->Success Sol2->Success Sol3->Success

Figure 2: Diagnostic workflow for resolving chemoselectivity issues in Hantzsch synthesis.

Sources

Optimization

Van Leusen Pyrrole Synthesis: A Technical Support Guide to Solvent and Base Selection

For Researchers, Scientists, and Drug Development Professionals The Van Leusen pyrrole synthesis is a powerful and versatile method for constructing the pyrrole ring, a core structure in numerous pharmaceuticals and natu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Van Leusen pyrrole synthesis is a powerful and versatile method for constructing the pyrrole ring, a core structure in numerous pharmaceuticals and natural products.[1] This [3+2] cycloaddition reaction, utilizing p-toluenesulfonylmethyl isocyanide (TosMIC), offers a direct route to a wide variety of substituted pyrroles.[1][2] However, the success of this reaction is critically dependent on the judicious selection of solvent and base. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to navigate the nuances of solvent and base selection in your Van Leusen pyrrole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Van Leusen pyrrole synthesis?

A1: The base is essential for initiating the reaction sequence. Its primary role is to deprotonate the α-carbon of TosMIC.[2] This carbon is acidic due to the electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups.[3] This deprotonation generates a carbanion, which is the key nucleophilic species that attacks the Michael acceptor (an electron-deficient alkene).[1][3]

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a crucial role in solvating the reactants and intermediates, and its polarity can significantly influence the reaction rate and yield. Polar aprotic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and 1,2-dimethoxyethane (DME) are commonly used and effective.[4][5] They can effectively solvate the charged intermediates without interfering with the reaction mechanism. While solvent effects are not exhaustively documented, protic solvents like alcohols can sometimes lead to side reactions, such as the formation of 4-alkoxy-2-oxazolines.[5]

Q3: Can I use a different base than what is specified in a literature procedure?

A3: While it is possible to use different bases, the choice of base is critical and should be made with a clear understanding of its properties. Strong, non-nucleophilic bases are generally preferred to avoid unwanted side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][6] The strength of the base should be sufficient to deprotonate TosMIC effectively. Weaker bases may result in incomplete reaction or slow reaction rates.

Q4: My reaction is not proceeding to completion. What are the likely causes related to solvent and base?

A4: Several factors could be at play. Insufficient base strength or quantity can lead to incomplete deprotonation of TosMIC. Ensure you are using a strong, non-nucleophilic base in the correct stoichiometric ratio.[5] The solvent must be anhydrous, as any trace of water can quench the base and inhibit the reaction.[5] Additionally, the solubility of your reactants and intermediates in the chosen solvent is important for the reaction to proceed efficiently.

Q5: I am observing the formation of significant side products. How can I minimize them?

A5: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions. One known side product is the dimer of TosMIC. This can be suppressed by using an excess of the base, often a TosMIC to base ratio of 1:2.[5] The formation of 4-tosyloxazole is another competing pathway, which can be minimized by adjusting the stoichiometry and maintaining low temperatures during reagent addition.[5] If using an alcohol as an additive, be mindful of the potential for 4-alkoxy-2-oxazoline formation and limit the amount of alcohol used.[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Yield 1. Inactive or Insufficient Base: The base may be old, have been improperly stored, or used in an insufficient amount.Use a fresh, high-purity, strong, non-nucleophilic base like NaH or t-BuOK. Ensure the stoichiometry is correct; an excess of base is sometimes beneficial.[5]
2. Wet Solvent or Reagents: Traces of water can quench the base and hydrolyze the isocyanide.[5]Use anhydrous solvents and ensure all glassware is flame-dried before use. Store TosMIC under anhydrous conditions.[5]
3. Poor Solubility: Reactants or intermediates may not be sufficiently soluble in the chosen solvent.Consider switching to a different polar aprotic solvent, such as DMSO, which has excellent solvating properties.[3]
Formation of TosMIC Dimer 1. Insufficient Base: If the base is the limiting reagent, deprotonated TosMIC can react with neutral TosMIC.Increase the excess of the base relative to TosMIC. A 1:2 ratio of TosMIC to base is often effective.[5]
2. High Concentration of TosMIC Anion: Rapid addition of reagents can lead to a high local concentration of the TosMIC anion.Add the deprotonated TosMIC solution slowly to the solution of the Michael acceptor.
Formation of 4-Tosyloxazole 1. Reaction of an Intermediate with a Second TosMIC Molecule: This is a known competing pathway.[5]Maintain a low temperature during the addition of reagents to control the reaction rate and favor the desired pathway. Adjusting the stoichiometry by increasing the excess of the base can also help.[5]
Formation of 4-Alkoxy-2-oxazoline 1. Excess Protic Solvent (Alcohol): While alcohols can sometimes accelerate the reaction, an excess can lead to this side product.[5]If an alcohol additive is necessary, use a controlled amount (e.g., 1-2 equivalents).[5] Alternatively, run the reaction in a polar aprotic solvent without any alcohol.[5]

The Mechanism: A Visual Guide to the Roles of Solvent and Base

The Van Leusen pyrrole synthesis proceeds through a well-defined mechanistic pathway where the solvent and base play critical roles at different stages.

Van_Leusen_Mechanism TosMIC TosMIC TosMIC_anion TosMIC Anion (Carbanion) Michael_acceptor Michael Acceptor (Electron-Deficient Alkene) Base Base (e.g., NaH, t-BuOK) Base->TosMIC Deprotonation TosMIC_anion->Michael_acceptor Michael Addition Adduct Michael Adduct Cyclized_intermediate Cyclized Intermediate Adduct->Cyclized_intermediate Intramolecular Cyclization Pyrrole_product Substituted Pyrrole Cyclized_intermediate->Pyrrole_product Elimination of Tosyl Group Solvent Solvent (e.g., THF, DMSO) - Solvates Intermediates - Facilitates Ion Separation

Caption: The crucial role of the base in deprotonating TosMIC to initiate the reaction sequence.

Experimental Protocol: General Procedure for Van Leusen Pyrrole Synthesis

This protocol provides a general guideline. Optimal conditions, including the choice of solvent and base, may vary depending on the specific substrates used.

Materials:

  • TosMIC (1.0 mmol)

  • Michael acceptor (e.g., α,β-unsaturated ketone) (1.0 mmol)

  • Base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)) (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the base (e.g., sodium hydride, 1.2 mmol) in the anhydrous solvent (5 mL) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the Michael acceptor (1.0 mmol) and TosMIC (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add the solution of the Michael acceptor and TosMIC dropwise to the suspension of the base at 0 °C over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup by extracting the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrole.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Base Check Base - Fresh? - Correct Stoichiometry? Start->Check_Base Check_Solvent Check Solvent - Anhydrous? Check_Base->Check_Solvent Base is OK Optimize_Base Optimize Base - Try a stronger base (e.g., t-BuOK)? - Increase excess? Check_Base->Optimize_Base Issue Found Check_Temp Check Temperature - Optimal for Substrate? Check_Solvent->Check_Temp Solvent is OK Optimize_Solvent Optimize Solvent - Try a different polar aprotic solvent (e.g., DMSO)? Check_Solvent->Optimize_Solvent Issue Found Optimize_Temp Optimize Temperature - Run at slightly elevated temperature? Check_Temp->Optimize_Temp Issue Found Success Successful Reaction Check_Temp->Success All OK, Re-run Optimize_Base->Check_Solvent Optimize_Solvent->Check_Temp Optimize_Temp->Success

Caption: A systematic approach to troubleshooting common issues in the Van Leusen pyrrole synthesis.

References

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC. (2018, October 17). National Center for Biotechnology Information. [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. (2022, February 15). MDPI. [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

safe handling and disposal procedures for pyrrole compounds

Pyrrole Compounds Technical Support Center A Senior Application Scientist's Guide to Safe Handling and Disposal Welcome to the Technical Support Center for Pyrrole Compounds. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrole Compounds Technical Support Center

A Senior Application Scientist's Guide to Safe Handling and Disposal

Welcome to the Technical Support Center for Pyrrole Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with pyrrole and its derivatives. My aim is to provide not just a set of rules, but a framework of understanding based on the inherent chemical properties of these compounds. By understanding the causality behind each procedural step, you can foster a culture of safety and scientific integrity in your laboratory.

Hazard Identification & Proactive Risk Mitigation

Pyrrole and its derivatives are invaluable in organic synthesis, but their utility is matched by a significant hazard profile. A thorough understanding of these risks is the foundation of safe laboratory practice. The primary hazards are toxicity, flammability, and reactivity, including a tendency to polymerize.

Pyrrole is classified as a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and causes serious eye damage.[1][2][3] It is also sensitive to air and light, which can lead to degradation and polymerization.[1][4][5]

Table 1: Hazard Profile of Pyrrole (CAS: 109-97-7)

Hazard CategoryGHS ClassificationKey Hazard Statements
Flammability Flammable Liquid, Cat. 3H226: Flammable liquid and vapour.[2]
Acute Toxicity (Oral) Acute Toxicity, Cat. 3H301: Toxic if swallowed.[2]
Acute Toxicity (Inhalation) Acute Toxicity, Cat. 4H332: Harmful if inhaled.[2]
Eye Damage Serious Eye Damage, Cat. 1H318: Causes serious eye damage.[2]
Reactivity Chemically UnstableSensitive to air, light, and moisture.[1][4][6] Can undergo hazardous polymerization.[1][4]

Standard Operating Procedure: Core Handling Workflow

Adherence to a stringent, well-documented workflow is non-negotiable. The following protocol is designed as a self-validating system to minimize exposure and prevent accidents.

A. Engineering Controls & Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) dictates that we should always minimize exposure.

  • Primary Engineering Control: All handling of pyrrole compounds, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[7][8] This is your primary line of defense against inhaling harmful vapors.[5][9] The ventilation system should be explosion-resistant.[3][5]

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical.

    • Eye Protection: Wear chemical safety goggles providing a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high splash risk.[4][10]

    • Hand Protection: Use chemical-resistant gloves (e.g., Nitrile or Neoprene).[9] Given that no glove material offers indefinite protection, it's crucial to inspect gloves for any signs of degradation before use and to practice double gloving during high-risk manipulations.[5][9]

    • Body Protection: A flame-retardant lab coat is mandatory.[6] Ensure you are wearing closed-toe shoes made of a non-porous material.[5][9]

B. Experimental Workflow: From Stock to Quench

The following diagram outlines the critical stages of a typical experimental workflow involving pyrrole compounds.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Gather Materials (Non-Sparking Tools) prep_hood->prep_materials handle_weigh 4. Weigh/Measure Pyrrole (Under Inert Gas if needed) prep_materials->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Conduct Reaction handle_transfer->handle_reaction cleanup_quench 7. Quench Reaction handle_reaction->cleanup_quench cleanup_segregate 8. Segregate Waste cleanup_quench->cleanup_segregate cleanup_decontaminate 9. Decontaminate Glassware cleanup_segregate->cleanup_decontaminate cleanup_dispose 10. Final Disposal via EHS cleanup_decontaminate->cleanup_dispose G cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path start Identify Pyrrole Waste is_liquid Liquid? start->is_liquid is_solid Solid? start->is_solid is_container Empty Container? start->is_container liquid_waste Collect in 'Flammable Liquid' or 'Halogenated Waste' container. is_liquid->liquid_waste Yes solid_waste Collect in 'Solid Chemical Waste' container. is_solid->solid_waste Yes rinse_container Triple rinse with solvent. Collect rinsate as liquid waste. is_container->rinse_container Yes ehs_pickup Arrange Pickup via EHS liquid_waste->ehs_pickup solid_waste->ehs_pickup rinse_container->liquid_waste dispose_container Deface label. Dispose of container per EHS. rinse_container->dispose_container

Caption: Decision workflow for the disposal of pyrrole waste streams.

Frequently Asked Questions (FAQs)

Q: Can pyrrole compounds polymerize during storage or in a reaction?

A: Yes. Pyrrole can undergo hazardous polymerization. [1][4]This process can be initiated by exposure to heat, light, air, or incompatible materials like strong acids. [4][5]This is why it is critical to store it under an inert atmosphere, protected from light, and in a cool environment. [4]The darkening of pyrrole from a colorless liquid to a brownish one is often an indication of polymerization or degradation. [5] Q: What are the common symptoms of overexposure to pyrrole vapors?

A: Inhalation of pyrrole vapors may cause respiratory tract irritation, dizziness, or even suffocation in high concentrations. [4]Ingestion of significant amounts can lead to central nervous system (CNS) depression. [4]Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting. [1] Q: How should I manage an empty pyrrole container?

A: Empty containers are not truly empty; they retain product residue and vapors that can be dangerous. [4]Do not simply discard them. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone). This rinsate must be collected and disposed of as hazardous liquid waste. [11]After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic. [11]

References

  • Material Safety Data Sheet - Pyrrole, 99%. (2005, October 3). Cole-Parmer.
  • Pyrrole - Material Safety Data Sheet (MSDS). (n.d.).
  • Proper Disposal of 5-(4-Chlorophenyl)
  • Pyrrole MSDS - 807492. (n.d.). Merck Millipore.
  • Pyrrole. (n.d.). Santa Cruz Biotechnology.
  • Pyrrole - SAFETY DATA SHEET. (2025, September 7). Alfa Aesar.
  • PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • Pyrrole - SAFETY DATA SHEET. (2010, November 9). Alfa Aesar.
  • Navigating the Safe Disposal of 3,4-Diethylpyrrole: A Procedural Guide. (2025). BenchChem.
  • Material Safety Data Sheet. (2005, October 9). ScienceLab.com.
  • Pyrrole CAS#: 109-97-7. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety D
  • Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals. (2025, December). BenchChem.
  • Material Safety Data Sheet - Pyrrole. (2005, October 9). FooDB.
  • SAFETY DATA SHEET. (2010, November 9). Alfa Aesar.
  • Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Labor

Sources

Reference Data & Comparative Studies

Validation

comparative study of the biological activity of substituted pyrroles

An in-depth comparative guide designed for researchers, medicinal chemists, and drug development professionals evaluating the therapeutic potential of substituted pyrroles. The Pyrrole Scaffold: A Privileged Structure in...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide designed for researchers, medicinal chemists, and drug development professionals evaluating the therapeutic potential of substituted pyrroles.

The Pyrrole Scaffold: A Privileged Structure in Drug Discovery

As an application scientist overseeing early-stage drug discovery workflows, I frequently evaluate novel heterocyclic compounds. Among them, the pyrrole ring—a five-membered nitrogen-containing heterocycle—stands out as a privileged scaffold in medicinal chemistry[1]. Its inherent electron-rich nature and capacity for extensive functionalization allow researchers to finely tune both electronic effects and steric hindrance[2]. This structural plasticity is the fundamental reason why substituted pyrroles exhibit such a remarkably broad spectrum of biological activities, ranging from targeted anticancer cytotoxicity to selective enzyme inhibition[3][4].

When comparing pyrrole derivatives, the position and nature of the substituents dictate the mechanism of action. For instance, introducing a 1,3-diaryl substitution pattern drastically shifts the molecule's affinity toward specific cholinesterases, while halogenation or alkynylation often enhances its ability to disrupt cellular proliferation[2][5].

Comparative Quantitative Data: Biological Activity Across Targets

To objectively evaluate the performance of recent pyrrole derivatives, we must look at standardized metrics: Half-Maximal Inhibitory Concentration (IC50) for cytotoxicity and enzyme inhibition, and Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy[6]. The table below synthesizes the biological activity of several highly potent substituted pyrroles against their respective targets.

Compound ClassSubstitution DetailTarget / Cell LinePrimary Activity MetricRef
Alkynylated Pyrrole (12l) 3-alkynylpyrrole-2,4-dicarboxylateA549 (Lung Carcinoma)IC50 = 3.49 µM[5]
Pyrrole-Indole Hybrid (3h) Single chloro-substitutionT47D (Breast Cancer)IC50 = 2.4 µM[5]
1,3-Diaryl-Pyrrole (3p) 1,3-diaryl substitutionButyrylcholinesterase (BChE)IC50 = 1.71 µM[2]
Pyrrole-2-carboxylate (ENBHEDPC) Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethylM. tuberculosis H37RvMIC = 0.7 µg/mL
Aminopyrrole (Rigidin B4) Tetra/penta-substituted 2-aminopyrroleS. epidermidisMIC = 3.1 µM

Mechanistic Pathways of Substituted Pyrroles

Understanding how these molecules exert their effects is just as critical as knowing their potency. Substituted pyrroles do not rely on a single mechanism; rather, their functional groups direct them toward specific biological targets, such as cyclooxygenase (COX) enzymes in inflammation, cholinesterases in neurodegeneration, or microtubule networks in oncology[1][2].

Mechanisms P Substituted Pyrrole Scaffold T1 COX-2 Enzyme P->T1 Inhibition T2 Butyrylcholinesterase (BChE) P->T2 Selective Binding T3 Microtubule Polymerization P->T3 Disruption E1 Decreased PGE2 (Anti-inflammatory) T1->E1 E2 Acetylcholine Accumulation (Neuroprotective) T2->E2 E3 Cell Cycle Arrest (Anticancer) T3->E3

Therapeutic pathways targeted by substituted pyrrole derivatives.

Self-Validating Experimental Protocols

In my experience optimizing screening cascades, the transition from structural design to biological validation is where most pyrrole candidates fail due to assay artifacts. To mitigate false positives, the methodologies we use must be designed as self-validating systems . Every step must have an internal control that proves the assay's mechanical integrity before we even look at the compound's efficacy.

Protocol 1: Anticancer Cytotoxicity Evaluation (MTT Assay)

Causality: We utilize the MTT colorimetric assay because it quantifies mitochondrial dehydrogenase activity, offering a direct readout of cellular metabolic competence rather than merely assessing membrane integrity[6][7]. Self-Validation: The system validates itself through edge-effect mitigation (using PBS in outer wells) and strict solvent controls. If the vehicle control (DMSO) shows >5% toxicity, the entire plate is invalidated.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., A549 or T47D) in a 96-well plate at a density of 5,000–10,000 cells/well[5]. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay; overconfluence triggers contact inhibition, artificially skewing IC50 values.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for extracellular matrix attachment and stabilization.

  • Compound Treatment: Treat cells with serial dilutions of the substituted pyrrole.

    • Control 1 (Negative): Vehicle control (DMSO < 0.1% final concentration).

    • Control 2 (Positive): Established chemotherapeutic (e.g., Doxorubicin) to validate cell line sensitivity.

  • MTT Addition: After 48–72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well[5]. Incubate for exactly 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader[1]. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

Causality: While agar disk diffusion offers rapid qualitative insights, broth microdilution is mandatory for pyrrole lead optimization because it provides a precise, quantitative MIC[6][7]. Self-Validation: This protocol relies on a triad of controls: a sterility control ensures media purity, a growth control verifies bacterial viability, and a solvent control ensures the vehicle isn't causing the observed inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., M. tuberculosis H37Rv or S. epidermidis) matched to a 0.5 McFarland standard[6]. Causality: This standardizes the starting inoculum to approximately 1.5×108 CFU/mL. Too high an inoculum causes false resistance; too low causes false susceptibility.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrrole derivative in the appropriate liquid growth medium.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the drug.

  • Incubation & Readout: Incubate the plates under standard conditions appropriate for the strain. The MIC is visually and spectrophotometrically identified as the lowest concentration of the pyrrole derivative that completely inhibits visible bacterial growth[6].

Drug Discovery Workflow for Pyrrole Derivatives

To ensure reproducibility and scientific integrity, the evaluation of these compounds must follow a strict, linear progression from synthesis to lead optimization.

Workflow S1 Pyrrole Synthesis S2 Purity QA/QC (>95% NMR/HPLC) S1->S2 S3 Primary Screening (MTT / MIC Assays) S2->S3 Pass S4 Mechanistic Validation S3->S4 Active Hit S5 Lead Optimization S4->S5 Target Confirmed S5->S1 SAR Feedback

Self-validating experimental workflow for pyrrole drug discovery.

References

1.[1] Title: A Comparative Guide to the Biological Activity of Pyrrole Derivatives Source: benchchem.com URL: 1

2.[6] Title: Comparative study of the biological activity of different substituted pyrroles Source: benchchem.com URL: 6

3.[7] Title: One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D Source: nih.gov URL: 7

4.[5] Title: A Comparative Guide to the Biological Activities of Substituted Pyrroles Source: benchchem.com URL: 5

5.[2] Title: Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor Source: nih.gov URL: 2

6.[3] Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: nih.gov URL: 3

7.[4] Title: Recent synthetic and medicinal perspectives of pyrroles: An overview Source: scispace.com URL: 4

Sources

Comparative

A Senior Application Scientist's Guide to Ionization Source Selection for Pyrrole Reaction Analysis

An objective, data-driven comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the mass spectrometric analysis of pyrrole reaction products. Introduction: The Analytical Cha...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the mass spectrometric analysis of pyrrole reaction products.

Introduction: The Analytical Challenge of Pyrrole Chemistry

Pyrrole and its derivatives are fundamental building blocks in medicinal chemistry and materials science, forming the core of everything from blockbuster drugs to conductive polymers. The very reactivity that makes pyrroles so valuable also presents a significant analytical challenge. Synthesis and polymerization reactions often yield complex mixtures containing unreacted monomers, substituted pyrroles, oligomers, and various byproducts. Characterizing this product distribution is critical for reaction optimization, quality control, and understanding structure-activity relationships. Mass spectrometry (MS) is the premier tool for this task, but its effectiveness hinges on a crucial choice: the ionization source.

This guide provides an in-depth comparison of the two most common atmospheric pressure ionization (API) techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the analysis of pyrrole reaction products. We will move beyond simple-analyte polarity rules and delve into the nuanced interplay between analyte structure, thermal stability, and the fundamental ionization mechanisms, providing you with a robust framework for method development.

Pillar 1: Understanding the Ionization Mechanisms

The choice between ESI and APCI is fundamentally a choice between ionizing a molecule in the liquid phase versus the gas phase. This distinction dictates which types of pyrrole derivatives will be detected most efficiently.

Electrospray Ionization (ESI): The Gentle Giant for Polar and Pre-Ionized Species

ESI is a soft ionization technique that transfers ions already existing in solution into the gas phase. The process, occurring at near-ambient temperatures, is exceptionally gentle, making it ideal for analyzing thermally labile or non-volatile molecules.

The mechanism involves several key steps:

  • Nebulization: The sample solution is pumped through a heated capillary held at a high potential (e.g., +3-5 kV). This creates a fine spray of charged droplets.

  • Desolvation: A drying gas (typically nitrogen) flows counter-currently to the spray, causing the solvent to evaporate from the droplets.

  • Ion Ejection: As the droplets shrink, the charge density on their surface increases until it reaches the Rayleigh limit. At this point, the droplet undergoes Coulombic fission, ejecting nascent, solvent-free ions that are then guided into the mass analyzer.

For pyrrole analysis, ESI is most effective for derivatives that are already charged in solution or can be easily protonated or deprotonated. This includes:

  • Pyrroles with acidic or basic functional groups (e.g., carboxylic acids, amines).

  • Pyrrole salts.

  • Highly polar oligomers or polymers that can readily adduct with ions like H+, Na+, or NH4+.

Atmospheric Pressure Chemical Ionization (APCI): The Workhorse for Less Polar, Thermally Stable Compounds

APCI, in contrast, is a gas-phase ionization technique. It is suitable for a broader range of less polar compounds but requires that the analyte be thermally stable enough to withstand vaporization.

The APCI process can be summarized as follows:

  • Nebulization and Vaporization: The sample solution is sprayed through a heated nebulizer (typically 350-500 °C), rapidly vaporizing both the solvent and the analyte molecules into a neutral gas.

  • Corona Discharge: This hot gas mixture passes a high-voltage corona discharge needle, which ionizes the surrounding solvent and drying gas molecules (e.g., N2), creating a cloud of primary reactant ions (e.g., N2•+, O2•+, H3O+, (H2O)nH+).

  • Chemical Ionization: The analyte molecules are then ionized through gas-phase reactions (proton transfer or charge exchange) with these reactant ions. For instance, in positive mode, a neutral analyte molecule (M) can be protonated by H3O+: M + H3O+ → [M+H]+ + H2O.

APCI is the preferred method for:

  • Neutral, relatively nonpolar pyrrole derivatives (e.g., N-alkylpyrroles, aryl-substituted pyrroles).

  • Analytes that are difficult to ionize in solution but are thermally stable.

Pillar 2: Head-to-Head Comparison for Pyrrole Reaction Products

To illustrate the practical implications of these differences, let's consider a hypothetical but common pyrrole reaction: the synthesis of an N-substituted pyrrole, which may result in a mixture of the starting materials, the desired product, and potential oligomeric byproducts.

Analyte Type Structure Example Optimal Ionization Source Rationale & Expected Ion
Polar Starting Material 2-Pyrrolecarboxylic acidESIThe carboxylic acid group is readily deprotonated in solution.
Expected Ion (Negative Mode): [M-H]⁻
Nonpolar Product N-BenzylpyrroleAPCILacks easily ionizable functional groups; is thermally stable.
Expected Ion (Positive Mode): [M+H]⁺
Ionic Reactant Pyrrolidinium tosylateESIAlready exists as an ion pair in solution.
Expected Ion (Positive Mode): [M]⁺ (the pyrrolidinium cation)
Oligomeric Byproduct Polypyrrole trimerESIHigher polarity and potential for multiple charges or adduct formation.
Expected Ion (Positive Mode): [M+H]⁺, [M+Na]⁺

This table highlights a critical takeaway: a single ionization mode is rarely sufficient to characterize a complex reaction mixture comprehensively. A dual-source approach or sequential analyses with ESI and APCI are often necessary to build a complete picture of the reaction outcome.

Pillar 3: Experimental Protocols & Self-Validating Systems

A robust analytical method requires a well-defined, reproducible protocol. Below are step-by-step methodologies for analyzing a pyrrole reaction mixture using both ESI-MS and APCI-MS coupled to a Liquid Chromatography (LC) system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_ms Ionization & Detection P1 1. Quench Reaction & Dilute Aliquot (e.g., 100x in Acetonitrile/Water) P2 2. Vortex & Centrifuge (14,000 rpm, 10 min) P1->P2 P3 3. Transfer Supernatant to Autosampler Vial P2->P3 A1 Inject Sample onto LC P3->A1 A2 Gradient Elution (C18 Column) A1->A2 A3 Split Flow to MS A2->A3 S1 Select Ionization Source A3->S1 S2a ESI Analysis (Positive & Negative Modes) S1->S2a S2b APCI Analysis (Positive & Negative Modes) S1->S2b D1 Acquire Full Scan Data (m/z 100-1000) S2a->D1 S2b->D1 D2 Data Processing & Interpretation D1->D2

Caption: General workflow for LC-MS analysis of pyrrole reaction mixtures.

Step 1: Sample Preparation (Self-Validating)

The goal is to prepare a clean, particle-free sample at an appropriate concentration for MS analysis (typically low µg/mL to ng/mL).

  • Quench and Dilute: Take a 10 µL aliquot of the crude reaction mixture. Quench the reaction by diluting it into 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water in a microcentrifuge tube. This large dilution factor prevents detector saturation and minimizes matrix effects.

  • Vortex: Vortex the tube for 30 seconds to ensure homogeneity.

  • Clarify: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet any insoluble material or catalyst residues. This step is crucial for preventing clogging of the LC system and MS source.

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.

Step 2: LC-MS Parameters

Using an LC system allows for the separation of isomers and provides retention time as an additional data point for compound identification.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive mode ESI and APCI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Step 3: Mass Spectrometer Settings

Run the sample using both ESI and APCI sources, in both positive and negative ion modes, to ensure comprehensive detection of all potential products.

Parameter ESI Setting APCI Setting Rationale
Ion Mode Positive & NegativePositive & NegativeTo detect both protonated/adducted species and deprotonated species.
Capillary Voltage 3.5 kVN/ADrives the electrospray process.
Corona Current N/A4.0 µAInitiates gas-phase chemical ionization.
Nebulizer Gas 45 psi (Nitrogen)45 psi (Nitrogen)Aids in droplet formation.
Drying Gas Flow 10 L/min10 L/minAssists in desolvation.
Gas Temperature 325 °C350 °CHeats the drying gas to facilitate solvent evaporation.
Vaporizer Temp. N/A400 °CEnsures complete vaporization of the sample before ionization.
Scan Range 100 - 1000 m/z100 - 1000 m/zCovers the expected mass range of monomers, products, and small oligomers.

Decision-Making Framework

The choice between ESI and APCI is not always binary. The following diagram provides a logical decision tree for selecting the optimal ionization technique based on the known or expected properties of your target analytes.

G A Start: Analyze Pyrrole Reaction Mixture B Are target analytes polar or pre-ionized (e.g., salts, acids, bases)? A->B B->C Yes B->D No E Prioritize ESI C->E F Are analytes thermally stable and volatile? D->F J Is comprehensive characterization of all components required? E->J F->G Yes F->H No / Unknown I Prioritize APCI G->I H->E I->J J->K Yes L Analyze sample using BOTH ESI and APCI K->L

Caption: Decision tree for selecting between ESI and APCI for pyrrole analysis.

Conclusion and Recommendations

For the comprehensive analysis of pyrrole reaction products, a single ionization technique is often insufficient.

  • ESI is the undisputed choice for polar, charged, or thermally sensitive pyrrole derivatives. Its soft ionization mechanism ensures that fragile molecules are detected intact, providing accurate molecular weight information.

  • APCI is superior for less polar, neutral, and thermally stable compounds that are not amenable to ionization in the solution phase. It significantly expands the range of detectable analytes in a typical organic reaction mixture.

As a best practice, we strongly recommend an orthogonal approach: analyze your sample set using both ESI and APCI. This dual-analysis strategy ensures that you do not inadvertently miss key components of your reaction, whether it's a polar byproduct or your primary nonpolar product. By investing the time to acquire data from both sources, you create a self-validating dataset that provides a complete and accurate profile of your pyrrole reaction, ultimately accelerating your research and development efforts.

References

  • Title: Electrospray Ionization (ESI) Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Atmospheric Pressure Chemical Ionization (APCI) Source: University of Bristol School of Chemistry URL: [Link]

Validation

A Senior Application Scientist's Guide to the Purity Validation of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate by High-Performance Liquid Chromatography

Introduction: The Imperative of Purity in Pharmaceutical Building Blocks Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a crucial building block in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Building Blocks

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1][2] Its structural integrity and purity are paramount, as even minute impurities can be carried through multi-step syntheses, potentially leading to final products with altered efficacy, safety profiles, or increased toxicity. Therefore, a robust, validated analytical method to confirm the purity of this starting material is not merely a quality control measure; it is a foundational requirement for reproducible and reliable drug discovery and development.

This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, creating a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Challenge: Understanding Potential Impurities

A robust purity method must be able to separate the main compound from any potential impurities. For Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate, these can be broadly categorized into two classes:

  • Process-Related Impurities: These are substances introduced or created during the synthesis process. Depending on the synthetic route, such as the Paal-Knorr or Hantzsch synthesis, these could include unreacted starting materials, reagents, or by-products from side reactions.[][7]

  • Degradation-Related Impurities: These arise from the decomposition of the molecule under various stress conditions like exposure to acid, base, oxidants, light, or heat. Given the molecule's structure—containing an amino group and a methyl ester—it is particularly susceptible to oxidation and hydrolysis.[8][9][10]

A stability-indicating method, which is our goal, must be able to resolve the active pharmaceutical ingredient (API) from all these potential impurities.

The HPLC Method: A Foundation for Reliable Analysis

A validated RP-HPLC method was developed for the purity determination of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate. The selection of each parameter is critical for achieving the necessary selectivity and sensitivity.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Instrument HPLC system with UV/Vis or DAD detectorStandard for pharmaceutical analysis, providing necessary sensitivity and specificity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the pyrrole ring, which is the industry standard for separating small organic molecules.
Mobile Phase A: 0.05M Potassium Phosphate Monobasic (pH 5.5) B: Acetonitrile:Methanol (50:50, v/v)A buffered aqueous phase is crucial for consistent retention times, as it controls the ionization state of the basic amino group. The organic blend optimizes the elution of the analyte and impurities.
Gradient Time (min)%B
020
1570
2070
2220
2520
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection UV at 247 nmThis wavelength was selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Injection Vol. 10 µLA small injection volume minimizes potential band broadening.
Diluent Mobile Phase A:Mobile Phase B (80:20, v/v)Using the initial mobile phase composition as the diluent ensures good peak shape for the initial elution.

A Comprehensive Workflow for HPLC Method Validation

The following diagram outlines the logical workflow for a complete validation of the HPLC method, adhering to ICH Q2(R2) guidelines.[5] Each step is essential for demonstrating that the method is fit for its intended purpose.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting MethodDev Method Development & Optimization Protocol Validation Protocol (Define Parameters & Criteria) MethodDev->Protocol Reagents Prepare Standards, QC Samples & Reagents Protocol->Reagents SST System Suitability Test (SST) Reagents->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Final Validation Report DataAnalysis->Report

Caption: Logical workflow for HPLC method validation.

Experimental Protocols and Acceptance Criteria

Here we detail the experimental execution for each validation parameter.

System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[11] This is a mandatory check before any sample analysis.

Protocol:

  • Prepare a standard solution of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate at a working concentration (e.g., 100 µg/mL).

  • Inject the standard solution five or six consecutive times.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[12]
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[12]
% RSD of Retention Time ≤ 1.0%Shows the stability of the pump and mobile phase composition.
Specificity and Forced Degradation

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][13] Forced degradation studies are the cornerstone of this evaluation.[10][14]

Protocol: Expose the analyte solution (e.g., 1 mg/mL) to the following stress conditions to induce degradation (aiming for 5-20% degradation):

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Analyze each stressed sample by HPLC, alongside an unstressed control. Use a photodiode array (PDA) detector to assess peak purity.

Acceptance Criteria:

  • The main analyte peak should be well-resolved from all degradation product peaks (Resolution > 2.0).

  • The peak purity index for the analyte peak in the stressed samples should pass the threshold (e.g., > 990), indicating no co-eluting impurities.

  • A mass balance should be demonstrated, where the decrease in the main peak area is reasonably accounted for by the sum of the areas of the degradation peaks.

Forced_Degradation cluster_stress Stress Conditions cluster_products Potential Degradation Products Analyte Methyl 4-amino-1-methyl- 1H-pyrrole-2-carboxylate Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Hydrolysis 4-Amino-1-methyl- 1H-pyrrole-2-carboxylic acid Acid->Hydrolysis Base->Hydrolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide

Caption: Potential degradation pathways under stress.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[13]

Protocol:

  • Prepare a stock solution of the analytical standard.

  • Create a series of at least five dilutions covering the expected working range (e.g., from 50% to 150% of the target concentration, which could be 10-150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10.0185432
50.0928765
100.01854321
125.02315678
150.02789901
Result r² = 0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed using recovery studies.[4]

Protocol:

  • Prepare a sample matrix (placebo) or use a known low-purity batch of the product.

  • Spike the matrix with the analytical standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the added standard.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Representative Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]

  • Calibration Curve:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy. The LOQ must be sufficiently low to quantify any potential impurities at their specification limits.

Comparative Discussion: HPLC vs. Alternative Techniques

While RP-HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can provide complementary information.

Table 4: Comparison of Analytical Techniques

TechniqueAdvantages for This AnalyteLimitations
RP-HPLC (This Method) Excellent for separation of non-volatile impurities; high precision and accuracy; robust and widely available.May not be suitable for highly volatile impurities; structural elucidation of unknown impurities requires hyphenation (e.g., LC-MS).
Gas Chromatography (GC) Excellent for volatile impurities (e.g., residual solvents).The analyte is non-volatile and would require derivatization, adding complexity and potential for error.
Nuclear Magnetic Resonance (NMR) Provides definitive structural information; Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing a reference standard of the analyte itself.Lower sensitivity compared to HPLC; may not separate structurally similar isomers as effectively.
LC-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification power of MS, allowing for the determination of molecular weights of unknown impurities.Quantification can be more complex and less precise than UV-based HPLC without isotope-labeled standards.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. The RP-HPLC method detailed in this guide provides a robust, selective, and reliable system for assessing the purity of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate. By adhering to the principles of system suitability, specificity, linearity, accuracy, and precision, researchers can have high confidence in the quality of this critical pharmaceutical building block. This confidence is the bedrock upon which successful and reproducible scientific research and drug development are built.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]

  • MTC USA. (2020, April 14). System suitability Requirements for a USP HPLC Method. mtc-usa.com. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. pharmaguideline.com. [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. acs.org. [Link]

  • Scribd. (n.d.). System Suitability Parameters - HPLC. scribd.com. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. zenodo.org. [Link]

  • European Pharmaceutical Review. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. europeanpharmaceuticalreview.com. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. amsbiopharma.com. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. globalresearchonline.net. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. quotientsciences.com. [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. sciencedirect.com. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. labmanager.com. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. youtube.com. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. pharmtech.com. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ich.org. [Link]

  • SciSpace. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. scispace.com. [Link]

  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. sciencedirect.com. [Link]

  • Der Pharma Chemica. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. scholarsresearchlibrary.com. [Link]

  • Chemspace. (n.d.). Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. chem-space.com. [Link]

  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ncbi.nlm.nih.gov. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ptfarm.pl. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension Dosage Forms. ijppsjournal.com. [Link]

Sources

Comparative

A Comparative Guide to the Antibacterial Activity of Novel Pyrrole Derivatives Against E. coli and S. aureus

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among these, the pyrrole ring, a fundamental nitrogen-containi...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among these, the pyrrole ring, a fundamental nitrogen-containing heterocycle, has emerged as a privileged structure in the development of new antibacterial agents[1][2]. Found in naturally occurring antibiotics like pyrrolnitrin and as a core component of blockbuster drugs, the pyrrole scaffold offers vast potential for synthetic modification to enhance its therapeutic index[1][3]. This guide provides a comparative analysis of recently developed pyrrole derivatives, focusing on their in vitro efficacy against two clinically significant pathogens: the Gram-negative Escherichia coli (E. coli) and the Gram-positive Staphylococcus aureus (S. aureus).

This document is intended for researchers, scientists, and drug development professionals. It synthesizes experimental data from various studies, explains the rationale behind the testing methodologies, and provides detailed protocols to ensure the reproducibility and validation of findings.

Comparative Efficacy of Novel Pyrrole Derivatives

The antibacterial potential of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4]. A lower MIC value indicates greater potency. The following data, compiled from recent literature, compares the MIC values of several novel pyrrole derivatives against E. coli and S. aureus, with the widely-used antibiotic Ciprofloxacin included for benchmarking.

Compound Class/DerivativeTest OrganismMIC (µg/mL)Reference Compound (MIC, µg/mL)Source(s)
N-Arylpyrrole (Compound Vc) S. aureus (MRSA)4Levofloxacin (8)[5]
E. coli- (Active)-[5]
Pyrrolyl Benzamide S. aureus3.12 - 12.5Ciprofloxacin (2)[6][7]
E. coli3.12 - 12.5Ciprofloxacin (2)[6][7]
Fused Pyrrole (Compound 5c) S. aureus> CiprofloxacinCiprofloxacin (45)[8]
E. coli20Ciprofloxacin (25)[8]
Phallusialide A & B S. aureus (MRSA)32-[7]
E. coli64-[7]
1,3,4-Oxadiazole Derivative S. aureus1.56Ciprofloxacin (1.56)[9]
E. coli--[9]

Analysis of Comparative Data:

The data reveals several key insights into the structure-activity relationships (SAR) of these novel compounds:

  • Broad-Spectrum vs. Specific Activity: Some derivatives, like the Pyrrolyl Benzamides, demonstrate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, suggesting a broad-spectrum potential[6][7]. In contrast, many 1,2,3,4-tetrasubstituted pyrroles have shown inhibitory effects primarily against Gram-positive bacteria while being ineffective against Gram-negative strains, which could be due to the formidable outer membrane of Gram-negative bacteria acting as a permeability barrier[10].

  • Potency Against Resistant Strains: The N-Arylpyrrole derivative Vc is particularly noteworthy for its superior activity against Methicillin-Resistant S. aureus (MRSA) compared to Levofloxacin, a commonly used fluoroquinolone antibiotic[5]. This highlights the potential of novel pyrrole scaffolds to overcome established resistance mechanisms.

  • Impact of Fused Ring Systems: The fused pyrrole compound 5c exhibited a better antibacterial effect against E. coli than ciprofloxacin, while other derivatives in the same study were more effective against S. aureus[8]. This suggests that complex, fused-ring structures can be tailored to target specific bacterial types.

  • Natural Product Derivatives: Marine-derived alkaloids, such as the Phallusialides, provide a unique chemical space for exploration. While their potency may be moderate (MICs of 32-64 µg/mL), their novel structures serve as valuable starting points for synthetic optimization[7]. The derivatization of the marine 1-methyl-4,5-dibromopyrrole core with a 1,3,4-oxadiazole feature yielded compounds with antibacterial activity against S. aureus equal to that of ciprofloxacin[9].

Mechanistic Insights and Rationale

While the precise mechanism of action for many novel derivatives is still under investigation, several have been proposed. Some pyrrole-based compounds are known to interfere with essential cellular processes:

  • Enzyme Inhibition: Certain pyrrole derivatives have been designed as inhibitors of crucial bacterial enzymes, such as InhA, which is involved in mycolic acid biosynthesis[6][7]. Others may target DNA gyrase, an enzyme critical for DNA replication[7].

  • Membrane Disruption: Cationic pyrrole compounds can mimic antimicrobial peptides, interacting with and disrupting the bacterial cell membrane, leading to cell lysis[11].

  • Biofilm and Virulence Factor Inhibition: Beyond direct killing, some pyrrole derivatives show promise in inhibiting biofilm formation and other virulence factors, such as hemolysin and lipase production[5][12]. This anti-virulence approach is a compelling strategy as it may exert less selective pressure for the development of resistance.

The choice of E. coli and S. aureus as test organisms is a foundational decision in antimicrobial screening. S. aureus represents Gram-positive bacteria, which have a thick peptidoglycan cell wall, while E. coli represents Gram-negative bacteria, characterized by a thin peptidoglycan layer and a protective outer membrane. A compound's differential activity against these two organisms provides initial insights into its spectrum of activity and its ability to penetrate the Gram-negative outer membrane.

Experimental Workflow & Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are paramount. The following section details the workflow and protocols for determining the antibacterial activity of novel compounds, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI)[13].

Overall Experimental Workflow

The process of evaluating a novel pyrrole derivative involves several key stages, from initial screening to quantitative assessment.

G cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 Controls Compound Synthesized Pyrrole Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock SerialDilution Serial Dilution of Compound in 96-Well Plate Stock->SerialDilution Bacteria Culture Bacteria (E. coli, S. aureus) Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculate Inoculate Wells SerialDilution->Inoculate Inoculum->Inoculate Incubate Incubate Plate (35°C, 18-24h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC PositiveControl Growth Control (Bacteria + Broth) PositiveControl->Incubate NegativeControl Sterility Control (Broth Only) NegativeControl->Incubate SolventControl Solvent Control (Bacteria + Broth + DMSO) SolventControl->Incubate

Caption: High-level workflow for antibacterial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines, which provide a standardized method for determining MICs of aerobic bacteria[13].

Objective: To quantitatively determine the minimum concentration of a novel pyrrole derivative required to inhibit the growth of E. coli and S. aureus.

Materials:

  • Novel pyrrole derivative

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 25923) quality control strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Stock:

    • Dissolve the pyrrole derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility of the compound dictates the choice of solvent, but DMSO is common. It is crucial to note the final DMSO concentration in the assay should be non-inhibitory to the bacteria (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the compound stock solution at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 100 µL.

    • Seal the plate and incubate at 35°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plate for turbidity[4].

    • The Growth Control (Well 11) should be distinctly turbid.

    • The Sterility Control (Well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series)[4].

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Prep_Compound Prepare Compound Stock & Dilutions Dispense Dispense Broth & Compound to Plate Prep_Compound->Dispense Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Dispense->Inoculate Incubate Incubate Plate (16-20h, 35°C) Inoculate->Incubate Visual_Read Visually Inspect for Turbidity Incubate->Visual_Read Determine_MIC Determine MIC Visual_Read->Determine_MIC

Caption: Step-by-step protocol for MIC determination.

Conclusion and Future Directions

The development of novel pyrrole derivatives represents a highly promising avenue in the fight against antibiotic-resistant bacteria. The chemical versatility of the pyrrole scaffold allows for extensive synthetic modification, leading to compounds with broad-spectrum activity, high potency against resistant strains like MRSA, and diverse mechanisms of action[1][5][14]. The data clearly indicates that substitutions on the pyrrole ring and the creation of fused heterocyclic systems are effective strategies for modulating antibacterial efficacy and spectrum[8][12].

Future research should focus on elucidating the precise molecular targets of the most potent compounds to better understand their mechanisms of action and to guide further rational drug design. Additionally, evaluating these derivatives for their in vivo efficacy, toxicity, and pharmacokinetic properties will be critical steps in translating these promising in vitro results into clinically viable therapeutic agents. The continued exploration of both synthetic libraries and natural product-inspired pyrroles will undoubtedly fuel the discovery of the next generation of antibiotics.

References

  • Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs. Bentham Science Publisher. Available at: [Link]

  • Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs. PubMed. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PubMed. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Taylor & Francis Online. Available at: [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. SciELO. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI). Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. Available at: [Link]

  • A Submarine Journey: The Pyrrole-Imidazole Alkaloids. MDPI. Available at: [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Publications. Available at: [Link]

  • Marine Pyrrole Alkaloids. Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition. PubMed. Available at: [Link]

  • Design, synthesis and antistaphylococcal activity of marine pyrrole alkaloid derivatives. Taylor & Francis Online. Available at: [Link]

  • (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. ResearchGate. Available at: [Link]

Sources

Validation

In Vivo Assessment of Anti-Inflammatory Potential: A Comparative Guide to the Carrageenan-Induced Paw Edema Model

As a Senior Application Scientist, I frequently consult with drug development teams on selecting the most robust preclinical models for evaluating novel anti-inflammatory agents. Among the myriad of available assays, the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on selecting the most robust preclinical models for evaluating novel anti-inflammatory agents. Among the myriad of available assays, the carrageenan-induced paw edema model remains the gold standard for assessing acute, non-immune inflammation. Unlike chronic models, the carrageenan model provides a highly reproducible, rapid, and self-validating system to screen the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs), COX inhibitors, and novel phytochemicals.

This guide provides an in-depth mechanistic breakdown, a field-proven experimental protocol, and a comparative data analysis of standard NSAIDs versus novel therapeutic alternatives.

Mechanistic Causality: The Biphasic Inflammatory Cascade

To design a successful experiment, one must understand the causality behind the model. Subplantar injection of lambda-carrageenan (a sulfated polysaccharide) does not merely cause localized swelling; it triggers a highly orchestrated, 1[1].

  • Early Phase (0–2.5 hours): The initial trauma and recognition of the carrageenan polymer stimulate the rapid release of pre-formed vasoactive amines, specifically histamine and serotonin, followed closely by bradykinin. This phase is characterized by acute vascular permeability[1].

  • Late Phase (3–6 hours): The delayed phase is the primary target for most NSAID screening. It is driven by the de novo synthesis of prostaglandins (predominantly PGE2) via the upregulation of cyclooxygenase-2 (COX-2) and the massive 2, which release reactive oxygen species and nitric oxide (NO) via inducible nitric oxide synthase (iNOS)[1][2].

Understanding this biphasic nature is crucial: compounds that only inhibit the early phase are typically antihistamines or antiserotonergics, whereas true NSAIDs (like Indomethacin and Diclofenac) predominantly suppress the late, prostaglandin-driven phase.

G Carrageenan Carrageenan Injection (Subplantar) EarlyPhase Early Phase (0-2.5h) Histamine, Serotonin, Bradykinin Carrageenan->EarlyPhase Immediate LatePhase Late Phase (3-6h) Prostaglandins (PGE2), NO, Cytokines Carrageenan->LatePhase Delayed Vascular Increased Vascular Permeability EarlyPhase->Vascular Neutrophils Neutrophil Infiltration & COX-2 / iNOS Upregulation LatePhase->Neutrophils Edema Paw Edema (Swelling) Vascular->Edema Neutrophils->Edema

Biphasic signaling pathway of carrageenan-induced paw edema.

Experimental Protocol: A Self-Validating System

A protocol is only as good as its internal controls. The following workflow is designed to minimize inter-subject variability by using each animal as its own baseline.

Critical Variable Alert: Age and weight are paramount. Studies have demonstrated that consistent biphasic responses are strictly observed in rodents of specific maturity (e.g., 2)[2]. Younger animals fail to mount a reproducible late-phase response due to immature enzymatic distribution.

Step-by-Step Methodology:
  • Acclimation & Grouping: Acclimatize male Wistar rats (180–190 g) or CD1 mice (32–34 g) for 7 days. Randomize into groups (n=6 to 10): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compounds[2][3].

  • Baseline Measurement (V₀): Using a mercury or digital plethysmometer, measure the initial volume of the right hind paw. Causality note: This step is non-negotiable. Anatomical variations in paw size require that efficacy be calculated as a change in volume (ΔV), not absolute volume.

  • Drug Administration: Administer the vehicle, reference drug, or test compounds via oral gavage (p.o.) or intraperitoneal (i.p.) injection 30 to 60 minutes prior to carrageenan induction[1][3].

  • Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of a 1% (w/v) lambda-carrageenan suspension in sterile saline into the subplantar region of the right hind paw[1][2][3].

  • Time-Course Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition =[(ΔV_control - ΔV_treated) / ΔV_control] × 100[3].

Workflow Acclimation Animal Acclimation (7 Days) Baseline Baseline Volume (V0) Acclimation->Baseline Dosing Drug Administration Baseline->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Time-Course Measurement Induction->Measurement Analysis Data Analysis Measurement->Analysis

Step-by-step experimental workflow for the in vivo paw edema assay.

Comparative Efficacy: Standard NSAIDs vs. Novel Alternatives

When evaluating a new drug candidate, it must be benchmarked against established clinical standards. Indomethacin and Diclofenac are the most frequently utilized positive controls. However, their efficacy profiles differ based on their COX-1/COX-2 selectivity and overall potency.

The table below synthesizes quantitative data from recent pharmacological evaluations comparing standard NSAIDs against novel synthetic derivatives (e.g., Pilim-1 and Benzenesulfonamide derivatives) in the rat carrageenan model.

CompoundPharmacological ClassDose (mg/kg)Peak Edema Inhibition (%)ED₅₀ (mg/kg)Reference
Indomethacin Non-selective NSAID1057.66% (at 4h)13.5[3][4]
Diclofenac Preferential COX-2 NSAID7.5~51.3%7.2[4]
Pilim-1 Novel Zinc Complex7.5~51.9%7.6[4]
Compound 3 Novel Benzenesulfonamide20099.69% (at 4h)N/A[3]
Data Interpretation

Diclofenac demonstrates a lower ED₅₀ (7.2 mg/kg) compared to Indomethacin (13.5 mg/kg), indicating higher absolute potency in suppressing the paw edema[4]. However, novel compounds like the benzenesulfonamide "Compound 3" show 3 at higher doses, significantly outperforming the 57.66% inhibition achieved by 10 mg/kg Indomethacin[3]. This highlights the model's dynamic range and its utility in differentiating partial from complete COX-2 suppression.

Conclusion

The carrageenan-induced paw edema model is an indispensable tool in the preclinical pharmacologist's arsenal. By strictly controlling variables such as animal age, utilizing precise plethysmometry for baseline normalization, and understanding the biphasic mechanistic pathways, researchers can generate highly reliable, publication-quality data that translates effectively into downstream clinical development.

References

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Source: PMC.
  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Source: PMC.
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Source: MDPI.
  • View of Study of the anti-inflammatory, analgesic, ulcerogenic and anti-ulcerogenic activity of N-isopropenylimidazole zinc complex derivative. Source: Research Results in Pharmacology.

Sources

Comparative

comparative analysis of Q-TOF and Orbitrap for high-resolution mass spectrometry of pyrroles

An In-Depth Comparative Analysis of Q-TOF and Orbitrap for High-Resolution Mass Spectrometry of Pyrroles A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract The structural c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Q-TOF and Orbitrap for High-Resolution Mass Spectrometry of Pyrroles

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The structural characterization and quantification of pyrrole-containing molecules are critical in pharmaceutical development, metabolomics, and materials science. High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose, with Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms representing the two leading technologies. This guide provides a comprehensive comparative analysis of Q-TOF and Orbitrap mass spectrometers for the analysis of pyrroles. We delve into the fundamental principles of each analyzer, present a side-by-side comparison of key performance metrics, and offer detailed experimental protocols for a practical comparative study. By explaining the causality behind the technological differences, this document equips researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal HRMS platform for their specific pyrrole analysis challenges, whether for high-throughput screening or in-depth structural elucidation.

Introduction: The Analytical Challenge of Pyrroles

Pyrroles are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of a vast array of biologically significant molecules, including natural products, pharmaceuticals, and biomarkers. The inherent aromaticity and nitrogen content of the pyrrole ring dictate its behavior in a mass spectrometer, leading to characteristic fragmentation patterns that are diagnostic of the core structure and its substituents.[1] The analysis of these compounds is crucial, from identifying novel drug candidates and their metabolites to monitoring the purity of active pharmaceutical ingredients (APIs).

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerhouse for these applications, offering the ability to determine the elemental composition of unknown compounds through highly accurate mass measurements and to elucidate their structures via tandem mass spectrometry (MS/MS). The two dominant technologies in the HRMS landscape are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry. While both provide high resolution and mass accuracy, their underlying principles differ significantly, leading to distinct advantages and trade-offs. This guide will dissect these differences within the specific context of pyrrole analysis.

Fundamental Principles of High-Resolution Mass Analyzers

An understanding of how each instrument works is crucial to appreciating its performance characteristics. Both Q-TOF and Orbitrap are hybrid instruments, typically coupling a quadrupole mass filter with a high-resolution mass analyzer.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

The Q-TOF is a hybrid instrument that marries the ion selection capabilities of a quadrupole with the high-speed, high-resolution analysis of a time-of-flight tube.[2]

  • Mechanism of Action: Ions generated from the source (e.g., via Electrospray Ionization, ESI) first enter a quadrupole (Q1), which can be operated either as an ion guide to transmit all ions or as a mass filter to select a specific precursor ion. These ions then pass into a collision cell (q), where they can be fragmented for MS/MS analysis. The resulting precursor or fragment ions are then pulsed into a "flight tube." In this field-free region, ions travel towards a detector, separating based on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, while heavier ions take longer.[3] A reflectron is used to increase the flight path and focus the ions, thereby enhancing resolution.[3]

  • Causality and Key Advantage: The core principle of TOF analysis is the direct measurement of flight time. This process is inherently fast, allowing for very high spectral acquisition rates. This makes Q-TOF instruments exceptionally well-suited for coupling with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[4]

Orbitrap Mass Spectrometry

The Orbitrap is a distinct type of mass analyzer where ions are trapped in an electrostatic field and their oscillation frequencies are converted into m/z ratios using a Fourier Transform (FT).[4][5]

  • Mechanism of Action: Ions are first accumulated in an external storage device like a C-Trap.[6][7] They are then injected in a pulse into the Orbitrap analyzer, which consists of a central spindle-like electrode and two outer barrel-like electrodes. The ions are trapped in a stable orbit, oscillating both radially and axially around the central electrode. It is the frequency of their axial oscillation that is directly related to their m/z ratio.[6] This frequency is detected as an image current on the outer electrodes. A Fourier Transform is then applied to this complex signal to deconvolute the various frequencies and generate a mass spectrum.[5]

  • Causality and Key Advantage: The stability of the electrostatic field and the precision with which ion oscillation frequencies can be measured allow the Orbitrap to achieve exceptionally high mass resolution and sub-ppm mass accuracy.[4][6][8] This capability is paramount for resolving complex mixtures and confidently determining the elemental composition of unknown pyrrole compounds.[6]

Comparative Performance Analysis for Pyrrole Characterization

The choice between a Q-TOF and an Orbitrap hinges on the specific analytical requirements of the study. For pyrrole analysis, key considerations include resolving isobaric interferences, confirming elemental formulas, and throughput.

Performance MetricQuadrupole Time-of-Flight (Q-TOF)OrbitrapImplication for Pyrrole Analysis
Mass Resolution Typically 30,000 - 50,000 FWHM[4]Routinely >100,000 FWHM, can exceed 280,000[4][6][8][9]Orbitrap is superior. Essential for separating pyrrole isomers or other isobaric interferences in complex matrices like plasma or reaction mixtures.
Mass Accuracy Good (1-2 ppm with external calibration)[4]Excellent (<1 ppm with external calibration)Orbitrap is superior. Provides higher confidence in determining the elemental composition of unknown pyrrole metabolites or degradation products.
Acquisition Speed Very Fast (>50 Hz)Slower (e.g., up to 12 Hz)[7]Q-TOF is superior. Ideal for high-throughput screening applications and compatibility with fast UHPLC gradients, maximizing sample throughput.
Intrascan Dynamic Range Typically up to 4 orders of magnitude[10]Limited to ~3.5 orders of magnitude due to space-charge effects and FT principles[10][11]Q-TOF may be advantageous. Better for detecting low-abundance pyrrole impurities in the presence of a high-concentration parent compound within the same scan.
Fragmentation Collision-Induced Dissociation (CID) in the collision cell.Higher-Energy C-trap Dissociation (HCD) is common. Some systems offer multiple fragmentation options (CID, ETD).[7]Both are highly capable. The fragmentation pathways of pyrroles are heavily influenced by their substituents.[1][12] Both techniques provide the necessary MS/MS capabilities for structural elucidation.

Experimental Design for Comparative Analysis

To provide a practical context, this section outlines a detailed workflow for comparing the performance of a Q-TOF and an Orbitrap instrument for the analysis of a model pyrrole compound.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing & Comparison p1 Prepare Pyrrole Standard (e.g., 2-Acetylpyrrole, 10 µg/mL) lc UHPLC Separation (C18 Column, Water/ACN Gradient) p1->lc p2 Prepare Spiked Matrix (e.g., 1 µg/mL in plasma extract) p2->lc qtof Acquire Data on Q-TOF lc->qtof orbi Acquire Data on Orbitrap lc->orbi d1 Extract Ion Chromatograms qtof->d1 orbi->d1 d2 Compare Mass Accuracy & Resolution d1->d2 d3 Analyze MS/MS Spectra d2->d3 d4 Assess Sensitivity (S/N) d3->d4

Caption: High-level experimental workflow for comparing Q-TOF and Orbitrap performance.

Step 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of a pyrrole standard (e.g., 2-Acetylpyrrole) in methanol.

  • Working Standard: Dilute the stock solution to 10 µg/mL in a 50:50 mixture of water and acetonitrile. This will be used to assess instrument performance.

  • Spiked Matrix: Obtain blank, protein-precipitated human plasma. Spike the plasma extract with the pyrrole stock solution to a final concentration of 1 µg/mL. This sample will be used to evaluate performance in a complex matrix.

Step 2: Liquid Chromatography Method

A generic, robust LC method is required to ensure the comparison focuses on the mass spectrometers.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Step 3: Q-TOF Data Acquisition Protocol
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Scan Mode: Full MS and data-dependent MS/MS (TopN, where N=5)

  • Mass Range: m/z 50 - 500

  • Acquisition Rate: 10 Hz (MS), 20 Hz (MS/MS)

  • Collision Energy: Ramp from 10-40 eV for MS/MS scans.

  • Calibration: Perform an external calibration before the run using the manufacturer's standard solution.

Step 4: Orbitrap Data Acquisition Protocol
  • Ionization Mode: ESI, Positive

  • Spray Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Aux Gas Flow Rate: 10 (arbitrary units)

  • Capillary Temperature: 320 °C

  • Scan Mode: Full MS and data-dependent MS/MS (dd-MS2)

  • Full MS Resolution: 70,000 @ m/z 200

  • MS/MS Resolution: 17,500 @ m/z 200

  • Mass Range: m/z 50 - 500

  • Collision Mode: HCD with stepped normalized collision energy (20, 30, 40).

  • Calibration: Perform an external calibration before the run using the manufacturer's standard solution.

Application Scenarios: Choosing the Right Tool for the Job

The decision between Q-TOF and Orbitrap is ultimately application-driven.

G cluster_qtof Q-TOF Strengths cluster_orbi Orbitrap Strengths app Pyrrole Analysis Application qtof_speed High Speed (>50 Hz) app->qtof_speed orbi_res Ultra-High Resolution (>100k) app->orbi_res qtof_app High-Throughput Screening Impurity Profiling Routine Quantification qtof_speed->qtof_app qtof_dr Good Dynamic Range qtof_dr->qtof_app orbi_app Structural Elucidation Metabolite ID Complex Mixture Analysis orbi_res->orbi_app orbi_acc Excellent Mass Accuracy (<1 ppm) orbi_acc->orbi_app

Caption: Decision logic for selecting between Q-TOF and Orbitrap based on application needs.

  • Scenario 1: High-Throughput Impurity Screening in Drug Manufacturing

    • Recommendation: Q-TOF .

    • Rationale: In a quality control environment, speed is paramount. The ability to analyze hundreds of samples per day using fast LC gradients is a significant advantage. The resolution and mass accuracy of modern Q-TOFs are sufficient for detecting and identifying known impurities from a predefined list.[4]

  • Scenario 2: Structural Elucidation of Novel Pyrrole Metabolites

    • Recommendation: Orbitrap .

    • Rationale: When identifying a completely unknown molecule, the highest confidence in its elemental composition is required. The sub-ppm mass accuracy of the Orbitrap is critical for narrowing down potential formulas.[4] Furthermore, its ultra-high resolution can separate the metabolite from endogenous background ions that may have the same nominal mass, leading to cleaner MS/MS spectra for structural interpretation.[6]

  • Scenario 3: Quantitative Biomarker Analysis in Clinical Research

    • Recommendation: Instrument-dependent; careful evaluation needed.

    • Rationale: While triple quadrupoles are the gold standard for targeted quantification, HRMS instruments are increasingly used. An Orbitrap operating in targeted SIM mode can offer high selectivity due to its resolution. However, for complex samples where the biomarker concentration is low and matrix components are high, the superior intrascan dynamic range of a Q-TOF might be beneficial for detecting the target ion without detector saturation from background ions.[10][11]

Conclusion

Both Q-TOF and Orbitrap mass spectrometers are exceptionally powerful tools for the analysis of pyrrole-containing compounds. There is no single "better" instrument; the choice is a function of the analytical task. The Q-TOF excels in speed, making it the workhorse for high-throughput applications. The Orbitrap, with its unparalleled resolution and mass accuracy, is the premier choice for research applications that demand the unambiguous identification and structural elucidation of unknown pyrroles in complex environments. By understanding the fundamental principles and performance trade-offs detailed in this guide, researchers can confidently select the technology that will best accelerate their scientific objectives.

References

  • Patel, K., et al. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Thermo Scientific Orbitrap Technology – Principle of Operation. Retrieved from [Link]

  • Biocompare. (2015, November 2). The Evolution of Orbitrap Mass Analyzer Technology. Retrieved from [Link]

  • Waters. (n.d.). Q-TOF MS and Residue Analysis. Retrieved from [Link]

  • Shimadzu. (2023, February 7). Q-TOF Mass Spectrometers Help Accelerate Drug Discovery and Development. Shimadzu Today. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

  • Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Retrieved from [Link]

  • Liang, X., et al. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Fuhrer, T. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.4: Mass Analyzer Orbitrap. Retrieved from [Link]

  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved from [Link]

  • ACS Publications. (2013, April 16). Orbitrap Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Biocompare. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, December 31). Q-TOF vs Q-orbitrap MS data. Retrieved from [Link]

  • Szekely-Klepser, G., et al. (2005, November 5). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a highly versatile heterocyclic building block frequently utilized in drug discovery and synthetic organic chemistry. Often supplied and handled as its more stable hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a highly versatile heterocyclic building block frequently utilized in drug discovery and synthetic organic chemistry. Often supplied and handled as its more stable hydrochloride salt, this compound presents specific toxicological and logistical challenges during laboratory decommissioning and waste management.

As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. This guide provides field-proven, self-validating protocols to ensure the safe containment and disposal of this compound, preventing cross-contamination and ensuring compliance with environmental regulations.

Quantitative Hazard & Physicochemical Profiling

Before initiating any disposal protocol, personnel must understand the compound's physicochemical properties, as these directly dictate the required containment strategies and hazard mitigation tactics.

Table 1: Chemical & Hazard Identification Data

ParameterSpecification / DataSource / Causality
Chemical Name Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylateFree base nomenclature
CAS Numbers 72083-62-6 (Base) / 180258-45-1 (HCl Salt)
Molecular Weight 154.17 g/mol (Base) / 190.63 g/mol (HCl)1[1]
LogP (Lipophilicity) ~0.37 to 0.81Dictates dermal penetration risk 2[2]
GHS Hazard Codes H302, H315, H319, H335Acute toxicity (oral), skin/eye/respiratory irritation
Physical State Solid (Powder/Crystalline)Prone to aerosolization during transfer
Mechanistic Safety & PPE Causality

Standard laboratory Personal Protective Equipment (PPE) is required, but understanding why specific gear is chosen ensures higher compliance and situational awareness.

  • Respiratory Protection (Fume Hood): The hydrochloride salt of this pyrrole derivative is highly prone to forming fine, easily aerosolized dust. Inhalation causes direct irritation to the respiratory mucous membranes (H335) 3[3]. All waste consolidation must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Dermal Protection (Nitrile Gloves): The methyl ester moiety grants the molecule lipophilic characteristics, allowing it to readily penetrate compromised skin barriers and cause acute irritation (H315). Nitrile gloves of at least 4 mil thickness are mandatory, as they provide superior chemical resistance against heterocyclic organics compared to latex.

Self-Validating Disposal Methodologies

To guarantee safety, every disposal action must include a built-in validation check. Do not proceed to the next step until the validation confirms success.

Protocol A: Solid Waste Consolidation

This protocol applies to residual powders, contaminated weighing papers, and disposable spatulas.

  • Preparation: Don PPE. Ensure the chemical fume hood sash is lowered to the appropriate working height.

  • Containment: Transfer all solid waste into a High-Density Polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance against heterocyclic organics and their acidic salts, preventing container degradation over time.

  • Validation Check 1 (Residue Limit): Inspect the original primary reagent bottle. If residual powder exceeds 3% by weight or 1 inch in depth, the "empty" container itself must be treated as solid hazardous waste rather than general trash 4[4].

  • Validation Check 2 (Seal Integrity): Secure the lid. Wipe the exterior of the container with a damp Kimwipe and inspect it under good lighting to ensure absolutely no residual powder is present on the outside.

Protocol B: Liquid Waste Segregation

This protocol applies to reaction filtrates or solutions containing the pyrrole derivative.

  • Compatibility Verification: Confirm the solvent used is compatible with the waste carboy's existing contents.

    • Validation Check 1 (Micro-scale Test): Perform a micro-scale mix (1 mL waste + 1 mL carboy content) in a test tube. Observe for 5 minutes. If heat generation, color change, or gas evolution occurs, the streams are incompatible and must be kept in separate carboys.

  • Transfer: Use a dedicated, chemically compatible funnel to pour the solution into the liquid waste carboy.

  • Headspace Management: Stop filling when the container reaches 90% capacity. Causality: Leaving at least 10% headspace allows for vapor expansion due to ambient laboratory temperature fluctuations, mitigating the risk of pressurization and container rupture 4[4].

  • Validation Check 2 (Pressurization): Seal the carboy. Monitor the container for 15 minutes post-transfer. Check for unexpected temperature increases or physical bulging of the plastic.

Regulatory Compliance & SAA Logistics

The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of toxic chemicals under 40 CFR 261. Pyrrole derivatives cannot be drain disposed, as they can be toxic to aquatic life and violate sanitary sewer discharge limits5[5]. Waste must be managed in a designated Satellite Accumulation Area (SAA).

Table 2: Logistical & SAA Operational Limits

SAA ParameterRegulatory Limit / GuidelineOperational Action Required
Total Volume Limit Max 55 gallons of general hazardous wasteMonitor carboy levels weekly 6[6].
Acute Toxicity Limit Max 1 quart (liquid) or 1 kg (solid)Though not strictly P-listed, treat concentrated pyrrole waste with high caution6[6].
Full Container Removal Within 3 calendar daysSchedule Environmental Health & Safety (EHS) pickup immediately upon filling 4[4].
Labeling Requirements "Hazardous Waste" + Full Chemical NameDo not use abbreviations or chemical formulas 7[7].
Spill Response & Decontamination Protocol

In the event of an accidental release outside of primary containment:

  • Isolation: Immediately restrict access to the spill area to prevent tracking.

  • Dry Spills: Never dry sweep the powder. Dry sweeping aerosolizes the irritating particulates 3[3]. Instead, cover the spill with damp absorbent pads to suppress dust, or carefully vacuum using a certified HEPA-filtered system.

  • Wet Spills: Apply an inert absorbent material (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust, which can react with concentrated organic solutions.

  • Disposal: Transfer all cleanup materials to the solid hazardous waste container and label appropriately.

Workflow Visualization

DisposalWorkflow Start Methyl 4-amino-1-methyl-1H- pyrrole-2-carboxylate Waste State Assess Physical State Start->State Solid Solid Waste (Powders, PPE, Labware) State->Solid Dry Matter Liquid Liquid Waste (Solvent/Aqueous Solutions) State->Liquid Solutions SolidCont HDPE Solid Waste Container (Chemically Compatible) Solid->SolidCont LiquidCont HDPE Liquid Waste Carboy (Leave 10% Headspace) Liquid->LiquidCont Labeling Attach 'Hazardous Waste' Label & Full Chemical Name SolidCont->Labeling LiquidCont->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA EHRS EHS Pickup & EPA- Compliant Destruction SAA->EHRS Within 3 days of filling

Workflow for the segregation, validation, and disposal of pyrrole-derivative chemical waste.

References
  • [3] Cole-Parmer. "Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride". Available at:[Link]

  • [5] U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". Available at: [Link]

  • [6] University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines". Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Welcome to your essential safety and operational guide for handling Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (and its hydrochloride salt). In the fast-paced world of drug discovery and chemical synthesis, a deep,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and operational guide for handling Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (and its hydrochloride salt). In the fast-paced world of drug discovery and chemical synthesis, a deep, practical understanding of the materials we work with is fundamental to both groundbreaking results and, more importantly, our personal safety. This guide is designed to move beyond a simple checklist, providing you with the rationale behind each safety recommendation, empowering you to make informed decisions in your laboratory.

Our collective goal is to foster a culture of safety that is proactive, not reactive. The protocols and insights shared here are synthesized from authoritative safety data, established regulatory standards, and field-proven best practices.

Hazard Assessment: Know Your Compound

Understanding the specific risks associated with Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is the first step in building a robust safety plan. The hydrochloride salt of this compound is the most commonly available form and has been classified with several key hazards. It is crucial to recognize that in the absence of established Occupational Exposure Limits (OELs) from bodies like OSHA or NIOSH, we must adopt a conservative approach, treating the compound with a high degree of caution.[1][2]

Hazard ClassificationGHS Hazard CodeDescriptionTarget OrgansSource
Acute Toxicity (Oral) H302Harmful if swallowed.Gastrointestinal System
Skin Corrosion/Irritation H315Causes skin irritation.Skin
Serious Eye Damage/Irritation H319Causes serious eye irritation.Eyes
Specific Target Organ Toxicity H335May cause respiratory irritation.Respiratory System

Furthermore, analogous chemical structures, particularly other substituted pyrroles and aromatic amines, are often sensitive to air and moisture.[3][4] Therefore, it is prudent to handle this compound with the assumption of air sensitivity, which requires specific engineering controls detailed in the operational plan below.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the final and most personal line of defense between you and the chemical hazards. Selection is not a one-size-fits-all matter; it requires careful consideration of the specific tasks you will be performing.

PPE CategorySpecification & Rationale
Eye & Face Protection Required: Chemical safety goggles with side shields. For tasks with a higher splash risk, a face shield worn over safety goggles is mandatory. Rationale: This compound is a known serious eye irritant. Standard safety glasses do not provide a sufficient seal to protect from fine powders or splashes. This aligns with OSHA 29 CFR 1910.133 standards.
Hand Protection For Incidental Contact (e.g., handling sealed containers): Disposable Nitrile Gloves (minimum 5-mil thickness). For Extended Contact (e.g., weighing, transfers, solution prep): Thicker Butyl or Neoprene gloves are strongly recommended. If dexterity is a concern, a double-gloving technique (nitrile inner glove, butyl/neoprene outer glove) is a robust alternative. Rationale: While nitrile gloves offer good general protection for incidental contact, their resistance to amines can be poor.[5][6] Butyl and neoprene provide superior resistance to a broader range of chemicals, including the amine functional group present in this compound.[7][8][9] All gloves must be checked for integrity before use and changed immediately upon contamination.[10]
Body Protection Required: Flame-resistant laboratory coat with tight-fitting cuffs. Rationale: A lab coat is the primary barrier to protect your skin and personal clothing from contamination. Flame-resistant material is a best-practice standard in synthetic chemistry labs where flammable solvents are common.
Respiratory Protection Required when handling the solid outside of a certified chemical fume hood or glovebox. A NIOSH-approved respirator with N95 (or better) particulate filters is the minimum requirement. Rationale: As a fine powder, this compound poses a significant inhalation hazard, causing respiratory tract irritation. Since there are no established Permissible Exposure Limits (PELs), engineering controls (like a fume hood) are the primary method of exposure reduction. When these are not feasible, respiratory protection is mandatory.

Operational Plan: From Benchtop to Disposal

Safe Handling & Engineering Controls

Given the compound's irritant nature and potential air sensitivity, specific handling procedures are required:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood or an inert atmosphere glovebox to minimize inhalation exposure.[3]

  • Inert Atmosphere Handling: For transfers, weighing, and preparing solutions, assume the compound is air-sensitive. Utilize a glovebox or Schlenk line techniques with a dry, inert gas (Argon or Nitrogen) to prevent potential degradation and ensure experimental integrity.

  • Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of airborne dust. Pour gently and avoid scooping methods that can aerosolize the powder.

  • Work Surface: Use a disposable bench liner to contain any potential spills and simplify decontamination.

Protocol: PPE Donning & Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (If Required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (Outer gloves last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Gloves (Or wash hands immediately) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Emergency Protocol: Spill Response

Immediate and correct response to a spill is vital.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the laboratory.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers. Do not re-enter without the appropriate PPE.

  • Contain & Clean (Small Spills): For small spills (<5g) within a fume hood, ensure you are wearing your full PPE ensemble. Gently cover the solid spill with an inert absorbent material to prevent it from becoming airborne. Carefully sweep the material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.

  • Report: Report all spills to your institution's Environmental Health & Safety (EHS) department.

Spill_Response Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Assess Assess Spill Size & Location Alert->Assess IsSmall Small Spill in Hood? Assess->IsSmall LargeSpill Large Spill or Outside Containment IsSmall->LargeSpill No DonPPE Don Full PPE IsSmall->DonPPE Yes Evacuate Evacuate Lab & Call EHS LargeSpill->Evacuate Contain Cover with Inert Absorbent DonPPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to EHS Decon->Report

Caption: Spill Response Decision Workflow.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are legally required and ethically imperative.

  • Solid Waste:

    • All unused or expired Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.

    • Any grossly contaminated items (e.g., weigh boats, absorbent pads from spills).

    • Container: Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container designated for solid chemical waste. The label must read "Hazardous Waste" and list the full chemical name.

  • Contaminated Disposables:

    • Used gloves, bench liners, wipes, and pipette tips.

    • Container: These items must be placed in the same solid hazardous waste container. Do not dispose of them in the regular or biohazardous trash.

  • Liquid Waste:

    • Any solutions containing the title compound.

    • Rinsate from decontaminating glassware.

    • Container: Collect in a sealed, compatible (e.g., glass or HDPE) hazardous liquid waste container. Because this is an amine-containing compound, it must be segregated from other waste streams, particularly acids, to prevent violent reactions.[3] Label the container clearly with all constituents.

  • Empty Containers:

    • The original product bottle should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing and air-drying in a fume hood, deface the label and dispose of the container in the appropriate lab glass or plastic recycling bin, per your institution's guidelines.

Always adhere to your institution's specific hazardous waste disposal procedures and consult with your EHS department for any questions.

References

  • Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety. Retrieved from [Link]

  • NIOSH Issues Guidance for Hazardous Substances with No Clear OEL. (2019, July 15). EHSLeaders. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Selection and Use of Gloves in the Laboratory. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). Retrieved from [Link]

  • Glove Selection Guide. (2014, August 8). Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz - Environmental Health and Safety. Retrieved from [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). Retrieved from [Link]

  • Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork. Retrieved from [Link]

  • Neoprene Chemical Resistant Gloves. (n.d.). Al Bahri Hardware and Safety Equipment LLC. Retrieved from [Link]

  • CHEMICAL HANDLING GLOVE GUIDE. (n.d.). Health, Safety and Environment Office. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Chemical resistant gloves. (n.d.). Retrieved from [Link]

  • Chemical Safety in the Workplace. (2026, March 2). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC. Retrieved from [Link]

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